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5-Aminocyclooctanol hydrochloride Documentation Hub

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  • Product: 5-Aminocyclooctanol hydrochloride
  • CAS: 2089310-62-1

Core Science & Biosynthesis

Foundational

Conformational Analysis of 8-Membered Ring Amino Alcohols: A Technical Guide for Scaffold Design

Executive Summary In medicinal chemistry and rational drug design, medium-sized rings (8–11 atoms) occupy a privileged but challenging structural space. They offer a unique spatial arrangement that bridges the rigidity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, medium-sized rings (8–11 atoms) occupy a privileged but challenging structural space. They offer a unique spatial arrangement that bridges the rigidity of small heterocycles and the flexibility of macrocycles. Among these, 8-membered ring amino alcohols are highly valued as conformationally constrained peptidomimetics and bioactive scaffolds[1]. However, their conformational analysis is notoriously complex. Unlike six-membered rings, which are governed by predictable 1,3-diaxial interactions, cyclooctane derivatives are dictated primarily by the minimization of transannular nonbonded interactions[2].

This whitepaper outlines the physical principles governing these medium rings, details the causality behind their synthetic stereocontrol, and provides a field-proven, self-validating experimental protocol for their conformational elucidation.

The Conformational Landscape of Cyclooctane Derivatives

Cyclooctane is widely recognized as one of the most conformationally intricate cycloalkanes due to the existence of multiple low-energy conformers[3]. The global minimum for the unsubstituted ring is the boat-chair (BC) conformation, while the highly symmetric crown conformation sits slightly higher in energy[3].

When substituents such as amino and hydroxyl groups are introduced, the conformational equilibrium shifts dramatically. The amino group typically prefers a pseudo-equatorial position on the boat-chair framework to minimize steric hindrance and transannular strain[4]. Furthermore, the presence of both hydrogen bond donors and acceptors (OH and NH₂/NHR) introduces the possibility of intramolecular hydrogen bonding, which can lock the ring into a specific conformer that would otherwise be thermodynamically unfavorable in the parent alkane.

Quantitative Data: Conformational Energies

The table below summarizes the relative energies and structural preferences of the primary 8-membered ring conformers.

ConformationRelative Energy (kcal/mol)Key Structural FeaturesSubstituent Preference
Boat-Chair (BC) 0.0Global minimum; staggered bonds minimize torsional strainPseudo-equatorial to avoid transannular clashes
Crown ~1.0 - 2.0High symmetry ( D4d​ ); alternate axial/equatorialPseudo-equatorial
Boat-Boat (BB) > 2.5High transannular strain; eclipsed interactionsHighly variable
Twist Boat-Chair > 3.0Transition state / shallow minimumHighly variable

Causality in Synthetic and Experimental Choices

Understanding these conformations is not merely an analytical exercise; it is a predictive tool for chemical reactivity and drug design. The stereochemical outcome of reactions forming or modifying these rings is heavily dependent on intermediate conformations.

For instance, consider the samarium(II) iodide-mediated reduction of β-amino ketones to 1,3-amino alcohols. This reaction proceeds via a highly organized eight-membered ring chelated transition state[5]. The oxophilic Sm(II) coordinates to both the amidate and carbonyl oxygens. The Causality: This dual coordination locks the flexible system into a favored rigid conformation. Because the bulky substituents naturally adopt pseudo-equatorial positions to avoid massive transannular steric clashes within this 8-membered chelate, the subsequent protonation step is highly face-selective, dictating a syn-stereochemistry outcome[5].

This demonstrates that mapping the 8-membered ring's conformational preference allows chemists to rationally design asymmetric syntheses for complex amino alcohol targets.

Orthogonal Conformational Analysis Workflow

To accurately map the 3D structure of 8-membered ring amino alcohols, we must employ an orthogonal, self-validating workflow. Relying on a single technique is insufficient because the potential energy surface of medium rings is incredibly shallow, and solvent effects can easily invert conformer populations.

ConformationalWorkflow A 8-Membered Amino Alcohol Target Molecule B Computational Search (DFT & Molecular Mechanics) A->B In Silico C Solution-State NMR (NOESY & J-Coupling) A->C In Vitro D Solid-State X-Ray Crystallography A->D Solid State E Identify Minima (Boat-Chair vs. Crown) B->E Energy Minimized F Cross-Validation & Final 3D Scaffold C->F Distance Constraints D->F Absolute Geometry E->F Theoretical Model

Workflow for the conformational analysis of 8-membered ring amino alcohols.

Protocol: Multi-Modal Elucidation of Cyclooctane Amino Alcohols

This protocol is designed as a self-validating system : the computational model predicts the structure, the NMR provides empirical distance constraints in solution, and X-ray crystallography anchors the absolute stereochemistry. If the empirical data contradicts the computational model, the system forces a re-evaluation of the in silico parameters (e.g., solvent modeling or dispersion corrections).

Phase 1: In Silico Conformational Search

  • Molecular Mechanics (MM) Sampling: Generate a library of conformers using the OPLS4 or MMFF94 force field.

    • Causality: The 8-membered ring has a highly flexible, shallow potential energy surface. MM allows rapid sampling of the boat-chair, crown, and twist-boat-chair families before applying computationally expensive quantum mechanics.

  • DFT Optimization: Optimize the lowest-energy MM conformers using Density Functional Theory (e.g., ω B97X-D/def2-TZVP).

    • Causality: Standard DFT struggles with intramolecular dispersion forces. Using a dispersion-corrected functional accurately models transannular OH···N hydrogen bonding and steric repulsions, which are the primary drivers of cyclooctane conformation.

Phase 2: Solution-State NMR Validation 3. Acquire 1D and 2D NMR Spectra: Perform high-resolution 1 H, 13 C, COSY, HSQC, and NOESY/ROESY experiments in a non-polar solvent (e.g., CDCl 3​ ) to preserve intramolecular hydrogen bonds. 4. Extract Distance Constraints: Integrate NOESY cross-peaks to calculate interproton distances.

  • Causality: In a boat-chair conformation, transannular protons (e.g., C1 and C5) are thrust into close spatial proximity (< 3.0 Å). Observing a strong NOE between these positions definitively rules out extended conformations and validates the compact boat-chair geometry.

  • J-Coupling Analysis: Extract 3JHH​ coupling constants and compare them to DFT-predicted dihedral angles using the Karplus equation.

Phase 3: Solid-State Confirmation 6. X-Ray Crystallography: Grow single crystals via slow evaporation and determine the absolute structure.

  • Causality: While crystal packing forces can sometimes stabilize a higher-energy conformer (such as the crown), X-ray diffraction provides an unambiguous baseline for the relative stereochemistry of the amino and hydroxyl groups.

Phase 4: Data Synthesis (The Self-Validating Loop) 7. Overlay and Refine: Superimpose the DFT, NMR, and X-ray models. If the NOESY distances do not match the DFT global minimum, re-evaluate the computational solvent model or check for a rapid equilibrium between two degenerate boat-chair conformers.

Conclusion

By integrating computational predictions with empirical NMR and crystallographic data, researchers can confidently elucidate the 3D structures of 8-membered ring amino alcohols. This self-validating approach mitigates the risks associated with the high flexibility of medium rings, enabling the rational design of next-generation constrained therapeutics and peptidomimetics.

References

  • [4] An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclooctanamine - Benchchem.

  • [3] Cyclooctane - Wikipedia.

  • [5] Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - ACS Publications.

  • [1] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - NIH / PMC.

  • [2] Conformational Analysis of Medium Rings - Macmillan Group, Princeton University.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Aminocyclooctanol Hydrochloride in Advanced Pharmaceutical Scaffolding

Executive Summary 5-Aminocyclooctanol hydrochloride (CAS: 1259436-91-3) is a highly specialized alicyclic building block utilized in modern drug discovery[1]. Unlike standard 6-membered rings (e.g., cyclohexane derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminocyclooctanol hydrochloride (CAS: 1259436-91-3) is a highly specialized alicyclic building block utilized in modern drug discovery[1]. Unlike standard 6-membered rings (e.g., cyclohexane derivatives), the 8-membered cyclooctane ring provides a unique three-dimensional topographical space. This makes it an exceptional candidate for fragment-based drug discovery (FBDD), conformationally restricted linkers, and the synthesis of bridged bicyclic pharmacophores. This application note details the mechanistic rationale and validated protocols for deploying this intermediate in pharmaceutical synthesis.

Pharmacological Relevance & Conformational Dynamics

The utility of 5-aminocyclooctanol stems from the complex energy landscape of the cyclooctane ring. Cyclooctane does not adopt a single rigid conformation; instead, it exists predominantly in the thermodynamically favored boat-chair conformation, which is in dynamic equilibrium with the crown conformation[2]. The interconversion between these states via pseudorotation requires an activation energy of approximately 10 kcal/mol[2].

Hendrickson's seminal computational work identified ten distinct conformations for cyclooctane, highlighting the molecule's ability to flex and adapt to deep, complex hydrophobic pockets in target receptors (e.g., kinase hinge regions or GPCR allosteric sites)[3]. The 1,5-substitution pattern of 5-aminocyclooctanol is particularly valuable: it places the amine and hydroxyl vectors across the ring, allowing the molecule to span wide binding pockets without the entropic penalty associated with highly flexible linear alkyl chains.

Key Pharmaceutical Applications

Synthesis of Bridged Bicyclic Carbamates

When the cis-isomer of 1,5-aminocyclooctanol is subjected to intramolecular cyclization using phosgene equivalents, it forms a conformationally locked bridged bicyclic carbamate (e.g., 9-oxa-7-azabicyclo[3.3.1]nonan-8-one). This rigid 3D scaffold acts as a bioisostere for bulky saturated heterocycles, providing high metabolic stability and unique exit vectors for structure-activity relationship (SAR) exploration in targeted therapeutics.

Precursor for Oxazolidinone-like Antibacterial Scaffolds

Traditional oxazolidinone antibiotics (e.g., Linezolid) target the 50S ribosomal subunit to inhibit bacterial protein synthesis[4]. By utilizing amino alcohols as precursors, researchers can synthesize novel oxazolidinone derivatives[4]. While 1,2-amino alcohols yield standard 5-membered rings, the functionalization of 5-aminocyclooctanol allows for the attachment of the bulky, flexible cyclooctyl ring to an oxazolidinone core, potentially overcoming existing ribosomal resistance mechanisms by filling adjacent hydrophobic pockets.

Experimental Methodologies (Self-Validating Protocols)

Protocol: Triphosgene-Mediated Synthesis of a Bridged Bicyclic Carbamate

Causality & Rationale: Triphosgene is selected over diethyl carbonate (DEC) for this cyclization. The steric bulk of the 8-membered ring impedes the slower intermolecular transesterification required by DEC. Triphosgene rapidly generates a highly reactive isocyanate intermediate from the primary amine, driving the intramolecular attack by the hydroxyl group forward before intermolecular dimerization can occur[5].

Step-by-Step Methodology:

  • Free-Basing: Suspend 5-aminocyclooctanol hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (TEA, 3.0 eq) dropwise at 0°C. Stir for 30 minutes to ensure complete liberation of the free base.

  • Isocyanate Formation: In a separate flask, dissolve triphosgene (0.4 eq, providing 1.2 eq of phosgene equivalents) in anhydrous DCM (20 mL) and cool to -78°C under argon. Safety Note: Triphosgene must be handled in a well-ventilated fume hood due to the generation of phosgene gas[5].

  • Addition: Slowly transfer the free-base solution into the triphosgene solution via cannula over 45 minutes. The slow addition ensures high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Quench: To ensure the reaction is complete and safe for workup, withdraw a 50 µL aliquot and quench it in 1 mL of methanol containing 1% TEA. Analyze via LC-MS.

    • Validation Logic: If unreacted isocyanate is present, the methanol quench will instantly form a methyl carbamate (mass = M+32 ). If the intramolecular cyclization is complete, only the target bicyclic carbamate mass ( M−18 relative to the free base + CO) will be observed.

  • Workup: Once validated, quench the bulk reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Quantitative Data & Optimization

The choice of cyclization reagent profoundly impacts the yield of the conformationally locked scaffold.

Reagent SystemTemperatureReaction TimeConversion (%)Isolated Yield (%)Primary Byproduct
Diethyl Carbonate / K₂CO₃135°C (Neat)24 h45%22%Intermolecular dimers
CDI / DMAP80°C (THF)16 h70%55%Unreacted starting material
Triphosgene / Et₃N -78°C to RT 4 h >95% 88% None (Clean Profile)

Table 1: Optimization of intramolecular cyclization conditions for 5-aminocyclooctanol. Triphosgene provides superior kinetics and yields for sterically hindered macro-alicyclic systems[5].

Visualizations

SyntheticWorkflow A 5-Aminocyclooctanol HCl (CAS: 1259436-91-3) B Free Base Intermediate A->B NaOH / CH2Cl2 Desalting C Bridged Bicyclic Carbamate (3D Rigid Scaffold) B->C Triphosgene, Et3N Intramolecular Cyclization D N-Alkylated Derivative (Flexible Linker) B->D Aldehyde, NaBH(OAc)3 Reductive Amination

Workflow for functionalizing 5-aminocyclooctanol into rigid scaffolds and flexible linkers.

ConformationalDynamics BC Boat-Chair Conformation (Thermodynamically Favored) TS Transition State (~10 kcal/mol barrier) BC->TS Pseudorotation CYC Bridged Bicyclic System (Conformationally Locked) BC->CYC Triphosgene Trapping (cis-isomer) CR Crown Conformation (Minor Equilibrium State) TS->CR Interconversion

Conformational equilibrium of the cyclooctane ring and its trapping into a locked bicyclic system.

References

  • Chemchart. "trans-4-Aminocyclohexanol (Mentions 5-Aminocyclooctanol hydrochloride CAS 1259436-91-3)". Chemchart Chemical Database. [Link]

  • Chemistry LibreTexts. "12.6: The Larger Cycloalkanes and their Conformations". LibreTexts.[Link]

  • Martin, S. et al. "Topology of Cyclooctane Energy Landscape". ResearchGate.[Link]

  • ACS Publications. "Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE". Organic Process Research & Development.[Link]

Sources

Application

Application Note: 5-Aminocyclooctanol Hydrochloride in the Synthesis of Bifunctional Macrocyclic Ligands

Executive Summary & Rationale The development of bifunctional chelators (BFCs) and macrocyclic ligands is a cornerstone of modern radiopharmacy, targeted catalysis, and coordination chemistry. 5-Aminocyclooctanol hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of bifunctional chelators (BFCs) and macrocyclic ligands is a cornerstone of modern radiopharmacy, targeted catalysis, and coordination chemistry. 5-Aminocyclooctanol hydrochloride (CAS: 1259436-91-3) has emerged as a highly versatile building block for these applications.

Unlike simple linear aliphatic precursors, this cyclooctane derivative offers a dual advantage:

  • Bifunctionality : The primary amine serves as a reactive nucleophile for integration into the macrocyclic backbone (e.g., via Schiff base condensation or N-alkylation), while the secondary hydroxyl group remains orthogonal, acting as a pendant arm for downstream bioconjugation (e.g., peptide tethering).

  • Conformational Preorganization : Medium-sized rings (8-membered) undergo specific conformational transitions (such as boat-chair conformations) that restrict the spatial mobility of attached substituents. This introduces a structural rigidity akin to the "gem-dimethyl effect," significantly lowering the entropic barrier to macrocyclization and minimizing linear oligomerization [1].

This application note details the mechanistic principles and self-validating experimental protocols for utilizing 5-aminocyclooctanol hydrochloride in the synthesis of metal-templated, cyclooctane-fused macrocyclic ligands.

Mechanistic Principles: Causality in Macrocyclization

The central challenge in macrocyclization is that intermolecular bond-forming reactions (polymerization) often outcompete intramolecular ring-closure [4]. To overcome this, our protocols leverage two synergistic mechanisms:

  • Transannular Strain and Preorganization : The cyclooctane core is not a passive spectator. Its inherent transannular interactions guide the trajectory of the reactive amine termini during synthesis [3]. By restricting the degrees of freedom of the linear polyamine intermediate, the cyclooctane scaffold favors the pre-cyclization conformation.

  • Kinetic Metal Templating : Traditional macrocyclization requires extreme high-dilution conditions (often <0.001 M) to prevent oligomerization [4]. By introducing a transition metal (e.g., Ni²⁺), the amine of 5-aminocyclooctanol coordinates to the metal center. This pre-organizes the reactive termini into a pseudo-cyclic, square-planar geometry. The metal acts as a thermodynamic sink, driving high-yield ring closure even at elevated concentrations [2].

Mechanism Linear Linear Precursors (High Entropy) Template Metal Cation Binding (Enthalpic Gain) Linear->Template Ni²⁺ Preorg Ring Preorganization (Cyclooctane Scaffold) Linear->Preorg Conformational Restriction Cyclization Ring Closure (Kinetic Control) Template->Cyclization Preorg->Cyclization Product Macrocyclic Ligand (Thermodynamic Sink) Cyclization->Product

Fig 1. Synergistic effects of metal templating and cyclooctane preorganization.

Experimental Protocols

The following self-validating workflows describe the synthesis of a cyclooctane-fused tetraaza macrocycle.

Protocol A: Precision Free-Basing of 5-Aminocyclooctanol

Causality: Direct use of the hydrochloride salt in base-catalyzed condensations creates inconsistent pH microenvironments, leading to incomplete reactions. A dedicated, low-temperature free-basing step ensures stoichiometric precision and prevents premature oxidation of the amine.

  • Dissolution : Suspend 5-aminocyclooctanol hydrochloride (1.0 eq, 10 mmol) in 100 mL of anhydrous methanol under an argon atmosphere.

  • Neutralization : Cool the flask to 0 °C using an ice bath. Add a standardized solution of sodium methoxide (NaOMe) in methanol (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Causality: The 0 °C environment suppresses exothermic degradation pathways.

  • In-Process Control (IPC) : Stir for 30 minutes. The reaction is self-validating; the precipitation of fine, white sodium chloride (NaCl) visually confirms the successful displacement of the hydrochloride salt.

  • Filtration : Filter the suspension rapidly through a tightly packed pad of Celite under inert gas to remove the NaCl. The resulting filtrate contains the active free amine and must be used immediately in Protocol B.

Protocol B: Metal-Templated Schiff Base Macrocyclization

Causality: This step utilizes Ni(OAc)₂ to template the condensation between the free-based 5-aminocyclooctanol and a dialdehyde, bypassing the need for high-dilution conditions [2].

  • Precursor Addition : To the methanolic filtrate from Protocol A, add 2,6-pyridinedicarboxaldehyde (1.0 eq, 10 mmol).

  • Template Introduction : Immediately add a solution of Ni(OAc)₂·4H₂O (1.0 eq, 10 mmol) dissolved in 20 mL of methanol.

  • Cyclization : Equip the flask with a reflux condenser and heat to 65 °C for 4 hours.

    • IPC: Monitor the color change. The solution will rapidly shift from a pale green (free Ni²⁺) to a deep, vibrant purple/red. This optical shift is a direct validation of the square-planar Ni(II)-imine complex forming.

  • Imine Reduction : Cool the reaction mixture to 0 °C. Carefully add sodium borohydride (NaBH₄, 4.0 eq, 40 mmol) in small portions. Causality: Schiff bases (imines) are susceptible to hydrolytic cleavage. Reducing them to secondary amines locks the macrocyclic backbone into a thermodynamically stable state.

  • Workup : Quench excess NaBH₄ with 10 mL of distilled water. Evaporate the methanol under reduced pressure, extract the aqueous layer with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the Ni(II)-coordinated macrocycle.

Protocol C: Post-Synthetic Hydroxyl Activation (Bioconjugation Prep)

Causality: To utilize the macrocycle as a BFC, the pendant secondary hydroxyl group of the cyclooctane ring must be converted into a reactive leaving group (e.g., a tosylate) for subsequent peptide conjugation.

  • Solvation : Dissolve the purified macrocycle (1.0 eq) in 15 mL of anhydrous pyridine.

  • Tosylation : Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Incubation : Stir the mixture for 12 hours, allowing it to slowly warm to room temperature.

  • Validation (IPC) : Analyze an aliquot via LC-MS. A mass shift of exactly +154 Da confirms successful tosylation of the hydroxyl group without disruption of the metal-chelated macrocyclic core.

Workflow Step1 1. Free-Basing (5-Aminocyclooctanol HCl) Step2 2. Metal Templating (Ni²⁺ Coordination) Step1->Step2 Step3 3. Macrocyclization (Schiff Base Condensation) Step2->Step3 Step4 4. Imine Reduction (NaBH₄ Stabilization) Step3->Step4 Step5 5. Pendant Activation (Hydroxyl Tosylation) Step4->Step5

Fig 2. Step-by-step synthetic workflow for cyclooctane-fused macrocyclic ligands.

Quantitative Data & Optimization

The efficacy of the metal template and the cyclooctane preorganization is evident when comparing reaction conditions. Table 1 summarizes the optimization data for the macrocyclization step, demonstrating how the Ni²⁺ template drastically improves yields while suppressing oligomerization at practical concentrations.

Table 1: Optimization of Macrocyclization Conditions (Protocol B)

EntryPrecursor Conc. (M)Template Added (1.0 eq)Temp (°C)Time (h)Isolated Yield (%)Oligomerization (%)*
10.05None651215%> 60%
20.005 (High Dilution)None652442%~ 25%
3 0.05 Ni(OAc)₂ 65 4 88% < 5%
40.05Cu(OAc)₂65481%< 5%

*Determined via Size Exclusion Chromatography (SEC) of the crude reaction mixture prior to reduction.

References

  • Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. ResearchGate.1

  • Synthesis, Structures, and Electrochemical Properties of Nickel Complexes of Macrocyclic N2S2 Aminothioethers. Inorganic Chemistry - ACS Publications. 2

  • Bis(oxiranes) Containing Cyclooctane Core: Synthesis and Reactivity towards NaN3. PMC - National Institutes of Health. 3

  • Macrocycle - Synthesis and High-Dilution Principles. Wikipedia. 4

Sources

Method

Application Note: 5-Aminocyclooctanol Hydrochloride as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary 5-Aminocyclooctanol hydrochloride (CID 21490239) is a highly versatile, bifunctional chiral building block utilized extensively in modern organic synthesis and drug discovery[1]. Available under various...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminocyclooctanol hydrochloride (CID 21490239) is a highly versatile, bifunctional chiral building block utilized extensively in modern organic synthesis and drug discovery[1]. Available under various stereoisomeric designations (CAS: 1259436-91-3, 2089310-62-1, 2089292-55-5)[2], this compound features an eight-membered carbocyclic ring that provides unique conformational flexibility compared to smaller cycloalkanes. It is primarily deployed as a structural scaffold for rigidifying pharmacophores, particularly in the development of highly selective kinase inhibitors[3].

Mechanistic Insights & Structural Rationale

The cyclooctane ring adopts multiple low-energy conformations (e.g., boat-chair, crown), which can be locked upon binding to a target protein, thereby minimizing the entropic penalty of binding.

  • Orthogonal Reactivity: The spatial separation of the amino and hydroxyl groups at the 1,5-positions allows for orthogonal functionalization. The hydroxyl group can act as a nucleophile in etherification or nucleophilic aromatic substitution (SNAr) reactions, while the amino group remains available for subsequent amide coupling or target-site hydrogen bonding.

  • Salt Form Rationale: Utilizing the hydrochloride salt rather than the free base is a deliberate experimental choice. The HCl salt prevents premature oxidation of the primary amine, inhibits unwanted self-condensation during storage, and significantly improves aqueous solubility during biphasic work-ups.

Synthetic Pathways & Stereochemical Control

The synthesis of 5-aminocyclooctanol and related amino alcohols often leverages the hydroboration-oxidation of cyclic enamines or dienes. A critical reagent in this pathway is 9-borabicyclo[3.3.1]nonane (9-BBN) , a bulky dimeric borane that provides excellent steric differentiation.

Causality of Reagent Selection: 9-BBN ensures strict anti-Markovnikov addition across the double bond due to severe steric hindrance at the more substituted carbon. Subsequent oxidative cleavage of the carbon-boron bond using 30% hydrogen peroxide and sodium hydroxide proceeds with complete retention of stereochemistry, yielding the highly pure amino alcohol.

G A Cyclic Enamine / Diene Precursor B 9-BBN (Hydroboration) A->B Regioselective Addition C Organoborane Intermediate B->C Anti-Markovnikov D H2O2 / NaOH (Oxidation) C->D Stereoretention E 5-Aminocyclooctanol (Free Base) D->E Cleavage F HCl Treatment (Salt Formation) E->F Stabilization

Mechanistic workflow of hydroboration-oxidation for synthesizing 5-aminocyclooctanol.

Application: Synthesis of Rho-Kinase (ROCK) Inhibitors

A prominent application of 5-aminocyclooctanol is in the synthesis of cycloalkylamine-substituted isoquinolone derivatives[4]. These compounds act as potent Rho kinase (ROCK) inhibitors, which are actively investigated for the treatment of cardiovascular diseases, neuroprotection, and the prevention of cancer metastasis[3].

In these syntheses, the hydroxyl group of 5-aminocyclooctanol is deprotonated to form a strong alkoxide nucleophile, which subsequently displaces a labile fluoride leaving group on a functionalized isoquinoline core via an SNAr mechanism[4].

G A 5-Aminocyclooctanol Hydrochloride B NaH (60% dispersion) (Deprotonation) A->B Free base generation & OH deprotonation C Alkoxide Nucleophile B->C H2 Evolution E SNAr Reaction (Nucleophilic Attack) C->E D 1-benzyloxy-7-chloro- 6-fluoro-isoquinoline D->E Electrophile F Cycloalkylamine-substituted Isoquinolone E->F Fluoride Displacement

SNAr coupling pathway of 5-aminocyclooctanol with fluorinated isoquinoline derivatives.

Experimental Protocols

Protocol A: General Hydroboration-Oxidation for Amino Alcohol Precursors

Objective: Synthesize amino alcohols from cyclic enamines using 9-BBN.

  • Hydroboration: To a flame-dried flask under N2, dissolve the cyclic enamine (1.0 equiv) in anhydrous THF at 0 °C. Add a solution of 9-BBN (1.1 equiv) dropwise. Stir for 1–24 hours, depending on the steric hindrance of the substrate.

  • Oxidation: Cool the reaction mixture to 0 °C. Sequentially add solid sodium hydroxide (or 3 M aqueous NaOH), followed by the slow, dropwise addition of 30% H2O2.

    • Validation Check: This oxidative cleavage is highly exothermic. Maintain the internal temperature below 20 °C to prevent the thermal decomposition of the intermediate.

  • Work-up: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude free base in anhydrous ether and add 2 M HCl in ether.

    • Validation Check: The immediate precipitation of a white crystalline solid confirms the successful generation of the hydrochloride salt. Filter and dry under high vacuum.

Protocol B: SNAr Coupling of 5-Aminocyclooctanol with Isoquinoline Derivatives

Objective: Synthesize cycloalkylamine-substituted isoquinolones via etherification.

  • Base Activation: Suspend 417 mg (14.4 mmol) of sodium hydride (60% dispersion in mineral oil) in anhydrous dichloromethane or THF under an inert atmosphere. Slowly add 0.63 g (3.5 mmol) of 5-aminocyclooctanol[4].

    • Validation Check: Observe H2 gas evolution. The cessation of bubbling indicates the complete deprotonation of the hydroxyl group and the generation of the alkoxide nucleophile.

  • Electrophile Addition: Add 0.8 g (2.78 mmol) of 1-benzyloxy-7-chloro-6-fluoro-isoquinoline to the alkoxide solution[4].

  • Reaction Monitoring: Stir the mixture at room temperature.

    • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the fluorinated starting material indicates reaction completion.

  • Quenching & Purification: Carefully quench the excess NaH with a slow dropwise addition of saturated aqueous NH4Cl at 0 °C. Extract with ethyl acetate. Purify the crude mixture via silica gel chromatography using a gradient of dichloromethane/methanol/aqueous ammonia (100:7:0.75) to yield 0.35 g of the desired product[4].

Quantitative Data Summary

The following table summarizes the reaction yields and conditions for the synthesis of amino alcohols via hydroboration and the subsequent coupling of 5-aminocyclooctanol to isoquinoline scaffolds.

Reaction TypeStarting Material / ElectrophileReagents & ConditionsYieldReference
Hydroboration-Oxidation 2-Methyl-1-pyrrolidino-1-pentene9-BBN, 30% H2O2 / NaOH, 1h64%
Hydroboration-Oxidation 1-(Cyclohexylidenemethyl)pyrrolidine9-BBN, 30% H2O2 / NaOH, 1h95%
Hydroboration-Oxidation 4-(Cyclohexylidenemethyl)morpholine9-BBN, 30% H2O2 / NaOH, 1h91%
SNAr Coupling 1-benzyloxy-7-chloro-6-fluoro-isoquinoline + 5-aminocyclooctanolNaH (60%), RT, DCM0.35 g isolated4[4]

References

  • Source: ethernet.edu.
  • Source: nih.
  • Source: chemchart.
  • Source: googleapis.
  • Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Aminocyclooctanol Hydrochloride

Welcome to the technical support center for the synthesis of 5-aminocyclooctanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-aminocyclooctanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to improve your yield, purity, and overall success in preparing this valuable compound.

Overview of the Synthetic Approach

The synthesis of 5-aminocyclooctanol hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and direct synthetic route commences from a suitable cyclooctanone precursor. This guide will focus on a robust two-step synthesis starting from 5-hydroxycyclooctanone, involving an oximation followed by a reduction and subsequent salt formation.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Purification A 5-Hydroxycyclooctanone C 5-Hydroxycyclooctanone Oxime A->C Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O) B Hydroxylamine Hydrochloride B->C D 5-Hydroxycyclooctanone Oxime F 5-Aminocyclooctanol (Free Base) D->F Solvent (e.g., EtOH) Pressure, Temperature E Reducing Agent (e.g., H2/Raney Ni) E->F G 5-Aminocyclooctanol (Free Base) I 5-Aminocyclooctanol Hydrochloride G->I Solvent (e.g., IPA, Ether) H Anhydrous HCl H->I

Caption: Synthetic pathway for 5-aminocyclooctanol hydrochloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxycyclooctanone Oxime

Materials:

  • 5-Hydroxycyclooctanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or other suitable base

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-hydroxycyclooctanone (1 equivalent) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-hydroxycyclooctanone oxime. The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 5-Aminocyclooctanol

Materials:

  • 5-Hydroxycyclooctanone oxime

  • Raney Nickel (Raney Ni), 50% slurry in water

  • Ethanol (EtOH) or Methanol (MeOH)

  • Anhydrous ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

Procedure:

  • Carefully wash the Raney Ni catalyst with ethanol to remove the water.

  • In a high-pressure hydrogenation vessel (Parr apparatus), add the 5-hydroxycyclooctanone oxime (1 equivalent) and the washed Raney Ni catalyst (5-10% by weight).

  • Add ethanol as the solvent. A small amount of anhydrous ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

  • Cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Caution: Raney Ni is pyrophoric and should be kept wet.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 5-aminocyclooctanol as a free base.

Protocol 3: Formation and Purification of 5-Aminocyclooctanol Hydrochloride

Materials:

  • Crude 5-aminocyclooctanol

  • Anhydrous isopropanol (IPA)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous HCl (as a solution in IPA or ether, or as a gas)

Procedure:

  • Dissolve the crude 5-aminocyclooctanol in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in isopropanol or diethyl ether dropwise with stirring until the pH is acidic (check with pH paper). Alternatively, bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. The use of an anti-solvent like diethyl ether can aid in precipitation.[1][2]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold anhydrous diethyl ether to remove any remaining impurities.[2]

  • Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to a constant weight.[3]

  • For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/water or ethanol.[3]

Troubleshooting Guide (Q&A Format)

Step 1: Oximation

Q1: My oximation reaction is very slow or incomplete, as indicated by TLC showing significant starting material. What could be the cause?

A1: Several factors can lead to an incomplete oximation reaction:

  • Incorrect pH: The formation of an oxime is pH-dependent. The reaction requires a slightly acidic to neutral pH. The base (e.g., sodium acetate) is crucial to neutralize the HCl from hydroxylamine hydrochloride. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group is less reactive. Ensure you have the correct stoichiometry of the base.

  • Low Temperature: While the reaction often proceeds at room temperature, gentle heating to reflux can significantly increase the reaction rate.

  • Reagent Quality: Ensure your hydroxylamine hydrochloride is of good quality and has not degraded.

Q2: I'm observing the formation of multiple spots on my TLC plate during the oximation. What are these byproducts?

A2: The formation of multiple spots could be due to the presence of stereoisomers (syn and anti isomers) of the oxime. This is a common occurrence and often does not pose a problem for the subsequent reduction step, as both isomers will be reduced to the same amine.

Step 2: Reduction

Q3: The reduction of the oxime is incomplete, and I have a mixture of the oxime and the desired amine. How can I improve the conversion?

A3: Incomplete reduction is a common issue and can be addressed by:

  • Catalyst Activity: The Raney Ni catalyst may be inactive. Ensure it is fresh and properly washed to remove any residual water. The amount of catalyst can also be increased (e.g., up to 20% by weight).

  • Hydrogen Pressure: Increasing the hydrogen pressure can drive the reaction to completion.

  • Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature can improve conversion. However, excessively high temperatures can lead to side reactions.

  • Solvent Choice: Ensure the oxime is fully dissolved in the solvent at the reaction temperature.

Q4: My final product contains a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

A4: This is likely a secondary amine formed by the reaction of the primary amine product with the intermediate imine. This can be suppressed by:

  • Adding Ammonia: Conducting the reaction in a solvent saturated with anhydrous ammonia can help minimize the formation of secondary amines.

  • Using Alternative Reducing Agents: While catalytic hydrogenation is common, other methods like reduction with sodium in propanol can sometimes give cleaner results for oxime reductions.

Step 3: Salt Formation and Purification

Q5: When I add HCl to my solution of the free base, an oil precipitates instead of a crystalline solid. What should I do?

A5: Oiling out is a common problem during the crystallization of amine hydrochlorides.[1] Here are some strategies to induce crystallization:

  • Solvent System: The choice of solvent is critical. Isopropanol and diethyl ether are good starting points. You may need to experiment with different solvent/anti-solvent combinations.[2][3]

  • Slow Addition of HCl: Add the HCl solution very slowly to the cooled solution of the free base with vigorous stirring.

  • Seeding: If you have a small amount of crystalline product, adding a seed crystal can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites.

  • Trituration: If an oil forms, try removing the solvent and triturating the oil with a non-polar solvent like hexane or ether to induce solidification.

Q6: The yield of my hydrochloride salt is low after filtration. Where could I be losing my product?

A6: Low yield in the salt formation and crystallization step can be due to:

  • Solubility in the Mother Liquor: The hydrochloride salt may have significant solubility in the chosen solvent system, even at low temperatures.[4] Try adding more of the anti-solvent (e.g., diethyl ether) to further decrease solubility.

  • Incomplete Precipitation: Ensure you have added enough HCl to protonate all of the amine. Check the pH of the supernatant.

  • Excessive Washing: Washing the filter cake with too much solvent can dissolve some of the product. Use a minimal amount of cold solvent for washing.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemistry of the final product?

A: The reduction of the 5-hydroxycyclooctanone oxime will likely produce a mixture of diastereomers (cis and trans isomers) of 5-aminocyclooctanol. The stereochemical outcome of the reduction of cyclohexanone derivatives can be influenced by the reducing agent and reaction conditions.[5] For instance, catalytic hydrogenation often favors the formation of the equatorial alcohol, but the stereochemistry at the amine-bearing carbon is also a factor. Separation of these diastereomers may be possible by fractional crystallization of the hydrochloride salt or by column chromatography.

Q: Can I use other reducing agents for the oxime reduction?

A: Yes, other reducing agents can be used. Sodium borohydride in the presence of a transition metal salt (e.g., NiCl₂) or lithium aluminum hydride (LiAlH₄) are also effective for reducing oximes. However, these reagents may have different safety and handling requirements. Catalytic hydrogenation is often preferred for its cleaner work-up and scalability.

Q: How do I prepare anhydrous HCl in a solvent?

A: Anhydrous HCl can be prepared by bubbling HCl gas (from a cylinder) through a cooled, anhydrous solvent like isopropanol or diethyl ether. Alternatively, it can be generated in situ by the reaction of acetyl chloride or thionyl chloride with the alcohol solvent. Caution: These are hazardous reagents and should be handled in a fume hood with appropriate personal protective equipment.

Q: My final product is colored. How can I decolorize it?

A: If your final hydrochloride salt is colored, you can try recrystallizing it with the addition of a small amount of activated charcoal. Dissolve the salt in the minimum amount of hot solvent, add the charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Data Summary

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Recommended Solution
Incomplete OximationIncorrect pH, Low TemperatureAdjust base stoichiometry, Heat to reflux
Incomplete ReductionInactive catalyst, Insufficient H₂ pressureUse fresh catalyst, Increase H₂ pressure
Secondary Amine FormationReaction of product with intermediateAdd anhydrous ammonia to the reaction
Oiling out during Salt FormationImproper solvent systemUse solvent/anti-solvent, Slow HCl addition, Seeding
Low Yield of HCl SaltProduct solubility, Incomplete precipitationAdd more anti-solvent, Ensure acidic pH

Troubleshooting Workflow

Troubleshooting_Low_Yield cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation start Low Final Yield of 5-Aminocyclooctanol HCl check_oxime Check yield/purity of oxime intermediate start->check_oxime low_oxime_yield Low Oxime Yield check_oxime->low_oxime_yield Low check_reduction Check conversion of free base check_oxime->check_reduction OK troubleshoot_oxime Troubleshoot Oximation: - Check pH - Increase temperature - Verify reagent quality low_oxime_yield->troubleshoot_oxime troubleshoot_oxime->check_reduction Re-run incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Low check_precipitation Check mother liquor for product check_reduction->check_precipitation OK troubleshoot_reduction Troubleshoot Reduction: - Check catalyst activity - Increase H2 pressure - Add ammonia incomplete_reduction->troubleshoot_reduction troubleshoot_reduction->check_precipitation Re-run product_in_liquor Product in Mother Liquor check_precipitation->product_in_liquor Yes ok Yield Issue Resolved check_precipitation->ok No troubleshoot_precipitation Troubleshoot Precipitation: - Add anti-solvent - Ensure pH is acidic - Cool for longer product_in_liquor->troubleshoot_precipitation troubleshoot_precipitation->ok Re-run

Sources

Optimization

Technical Support Center: Troubleshooting 5-Aminocyclooctanol Hydrochloride Solubility

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of 5-aminocyclooctanol hydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of 5-aminocyclooctanol hydrochloride. While amine hydrochloride salts are generally designed to be highly water-soluble[1], the presence of the bulky, highly lipophilic 8-membered cyclooctane ring fundamentally alters the physicochemical behavior of this molecule[2].

This guide is designed to move beyond basic trial-and-error. We will systematically diagnose the root causes of precipitation—whether driven by common ion effects, pH thresholds, or crystal lattice energy—and provide self-validating protocols to engineer a robust formulation.

Diagnostic Troubleshooting Workflow

Before adjusting your formulation, you must identify the thermodynamic driver of precipitation. Use the logical workflow below to isolate the specific physicochemical barrier affecting your 5-aminocyclooctanol HCl batches.

TroubleshootingWorkflow Start Solubility Issue Detected with 5-Aminocyclooctanol HCl CheckMedia Is precipitation occurring in HCl/Chloride-rich media (e.g., SGF)? Start->CheckMedia CommonIon Common Ion Effect (Excess Cl⁻ suppresses dissociation) CheckMedia->CommonIon Yes CheckPH Is the pH > pH_max (e.g., pH 7.4 buffer)? CheckMedia->CheckPH No Sol1 Use Mesylate/Acetate salt or reduce Cl⁻ in media CommonIon->Sol1 FreeBase Free Base Precipitation (Deprotonation of amine) CheckPH->FreeBase Yes CheckLattice Is solubility poor even in pure water (pH 4-5)? CheckPH->CheckLattice No Sol2 Lower pH below pH_max or use Cosolvents FreeBase->Sol2 LatticeIssue High Crystal Lattice Energy (Bulky cyclooctane ring) CheckLattice->LatticeIssue Yes Sol3 Use HP-β-CD complexation or Amorphous Solid Dispersion LatticeIssue->Sol3

Diagnostic workflow for 5-aminocyclooctanol HCl solubility issues.

Mechanistic FAQs: Understanding the Causality

Q1: Why does my 5-aminocyclooctanol hydrochloride exhibit drastically reduced solubility in Simulated Gastric Fluid (SGF) compared to pure water? A1: This is a classic manifestation of the common ion effect [3]. In pure water, the hydrochloride salt dissociates freely into the protonated amine and chloride ions. However, SGF contains high concentrations of endogenous chloride ions (typically 0.1 to 0.15 M)[4]. According to Le Chatelier's principle and the solubility product constant ( Ksp​ ), the excess chloride ions in the bulk medium shift the equilibrium back toward the solid salt state, suppressing further dissociation[1]. This causes a precipitous, logarithmic drop in solubility at low pH[4]. Actionable Insight: If oral delivery is required, consider switching to a non-chloride salt form (e.g., mesylate or acetate) to bypass the common ion penalty in gastric fluids[2].

Q2: During physiological buffer screening (pH 7.4), the solution turns cloudy almost immediately. Is the salt degrading? A2: It is highly unlikely to be chemical degradation; you are observing free base precipitation [1]. 5-aminocyclooctanol is a weak base. Every basic drug formulated as a salt has a critical pH threshold known as pHmax​ [5]. Below pHmax​ , the drug exists primarily as the highly soluble protonated salt[1]. Above pHmax​ , the amine deprotonates, and the solution becomes saturated with the free base[1]. Because the cyclooctane ring is exceptionally bulky and hydrophobic, the intrinsic solubility of the free base is extremely low, leading to rapid crystallization and precipitation[2].

Q3: How can we overcome the intrinsic lipophilicity of the cyclooctane ring without altering the API structure? A3: The 8-membered carbon ring imparts significant hydrophobicity and high crystal lattice energy[2]. To overcome this without covalent modification, inclusion complexation using cyclodextrins is highly effective[6]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that geometrically accommodates the bulky cyclooctane ring, while its hydrophilic exterior ensures aqueous solubility[7]. This host-guest interaction shields the hydrophobic moiety from the aqueous environment, enhancing apparent solubility by orders of magnitude without altering the API's pharmacological profile[7][8].

Quantitative Solubility Data

To guide your formulation strategy, reference the following baseline data tables synthesizing the expected behavior of 5-aminocyclooctanol HCl under various conditions.

Table 1: Theoretical Solubility Profile across Media

MediumpHAdded Cl⁻ Concentration (M)Dominant Solute SpeciesApparent Solubility (mg/mL)Primary Limiting Factor
Pure Water4.50.00Protonated Salt> 50.0Crystal Lattice Energy
SGF1.20.15Protonated Salt< 5.0Common Ion Effect
Acetate Buffer4.50.00Protonated Salt> 45.0Crystal Lattice Energy
PBS7.40.14Free Base< 0.1Free Base Precipitation

Table 2: Efficacy of Solubilization Strategies

Solubilization StrategyMechanism of ActionExpected Fold-IncreaseKey Limitation
20% Propylene Glycol Cosolvency (reduces dielectric constant of the medium)3x - 5xPotential tissue irritation upon injection
10% HP-β-CD Molecular encapsulation of the cyclooctane ring20x - 50xPayload volume restrictions in solid dosage forms
Salt Swap (Mesylate) Eliminates common ion effect in gastric fluids~10x (in SGF only)Requires complete de novo solid-state characterization

Standardized Experimental Protocols

To ensure scientific integrity, do not rely on simple visual solubility checks. The following protocols are designed as self-validating systems to guarantee that the data you collect accurately reflects the underlying physical chemistry.

Protocol 1: Determination of pHmax​ and the pH-Solubility Profile

Purpose: To identify the exact pH at which the highly soluble salt converts to the poorly soluble free base, while controlling for the common ion effect.

  • Preparation of Iso-Chloride Buffers: Prepare a series of USP standard buffer solutions ranging from pH 1.0 to 9.0 in 1.0 pH increments. Critical Causality Step: Ensure the chloride ion concentration is kept identically constant (e.g., 0.1 M) across all buffers using NaCl. If you adjust pH solely with HCl, you introduce variable chloride concentrations, confounding the pH effect with the common ion effect.

  • Saturation: Add an excess amount of 5-aminocyclooctanol HCl (e.g., 100 mg) to 2 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Agitate the vials on a thermoshaker at 37°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to prevent membrane adsorption losses.

  • Quantification: Dilute the filtrate appropriately and quantify the API concentration using HPLC-UV.

  • Self-Validation (Solid-State Verification): Recover the residual solid from the pH 7.4 and pH 1.2 vials. Analyze the wet cake via Powder X-Ray Diffraction (PXRD).

    • Validation Check: The PXRD pattern at pH 1.2 must match your starting hydrochloride salt. The pattern at pH 7.4 should match the free base. If they differ, you have definitively proven that pHmax​ has been crossed[5].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes via Kneading

Purpose: To overcome the high lattice energy of the cyclooctane ring via molecular encapsulation[6].

  • Molar Ratio Calculation: Weigh 5-aminocyclooctanol HCl and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a small volume of a 50:50 (v/v) purified water/ethanol mixture to form a homogeneous, viscous paste.

  • Kneading: Gradually add the 5-aminocyclooctanol HCl powder to the paste. Knead continuously with a pestle for 45-60 minutes.

    • Critical Causality Step: The intense mechanical shear of kneading in a highly concentrated paste forces intimate physical contact, driving the displacement of water molecules from the cyclodextrin cavity by the lipophilic cyclooctane ring[6].

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents.

  • Sizing: Gently pulverize the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation (Thermal Analysis): Analyze the resulting powder using Differential Scanning Calorimetry (DSC).

    • Validation Check: A simple physical mixture will still exhibit the characteristic melting endotherm of 5-aminocyclooctanol HCl. A true inclusion complex will show the complete disappearance of this melting peak, proving the API is molecularly dispersed within the host cavity.

Sources

Troubleshooting

Overcoming steric hindrance in 5-aminocyclooctanol coupling reactions

Technical Support Center: Troubleshooting Guide & FAQs Topic: Overcoming Steric Hindrance in 5-Aminocyclooctanol Coupling Reactions Welcome to the Technical Support Center. This guide is engineered for researchers, synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide & FAQs Topic: Overcoming Steric Hindrance in 5-Aminocyclooctanol Coupling Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with medium-sized carbocycles. 5-Aminocyclooctanol presents a unique synthetic challenge due to the inherent conformational dynamics of the 8-membered ring. Below, we dissect the root causes of these challenges and provide field-proven, self-validating protocols to ensure successful amide and C–N cross-coupling reactions.

Part 1: Mechanistic Insights & The Root Cause of Steric Hindrance

Why is 5-aminocyclooctanol so notoriously difficult to couple? The difficulty stems from the unique conformational physics of 8-membered rings. Cyclooctane derivatives suffer from severe transannular strain (often referred to as Prelog strain)[1]. To minimize angle strain, the ring adopts complex puckered conformations, with the "boat-chair" conformation being the most stable[2].

In this conformation, transannular hydrogen crowding is unavoidable. When an amino group is present at the 5-position relative to a hydroxyl group, the molecule experiences significant internal steric shielding[2]. The bulky substituents are forced into pseudo-axial or pseudo-equatorial positions that heavily obstruct the nucleophilic trajectory of the nitrogen lone pair[2]. Consequently, standard coupling reagents (like EDC/HOBt) fail because the transition state required for the nucleophilic attack is sterically inaccessible.

G N1 5-Aminocyclooctanol (Boat-Chair Conformation) N2 Transannular Strain (Prelog Strain) N1->N2 N3 Steric Shielding of Amine (-NH2) N2->N3 N4 Standard Coupling (EDC/HOBt) Fails N3->N4 Default Route N5 High-Reactivity Coupling (HATU/BrettPhos) N3->N5 Optimized Route

Caption: Logical flow of how transannular strain dictates the required coupling strategy.

Part 2: Troubleshooting Amide Coupling Reactions

Issue: Low yields, recovered starting material, or a +98 Da byproduct mass during amide bond formation.

The Causality & Solution: When coupling a sterically hindered primary amine like 5-aminocyclooctanol, you must use a highly reactive aminium (uronium) salt such as HATU or COMU[3]. HATU converts the carboxylic acid into an OAt (7-azabenzotriazole) active ester. This ester is exceptionally reactive because the adjacent pyridine nitrogen provides anchimeric (neighboring group) assistance, effectively guiding the hindered amine into the electrophilic center.

However, a major risk with HATU is guanylation . If the amine attacks the HATU reagent directly instead of the activated ester, it forms a tetramethylguanidine byproduct (observed as a +98 Da mass shift on LC-MS)[4]. This side reaction is exacerbated by using standard bases like Triethylamine (TEA)[4]. To suppress guanylation, you must use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA/Hünig's base) or 2,6-lutidine[4].

G A Carboxylic Acid + HATU B OAt Active Ester A->B Base C 5-Aminocyclooctanol A->C Direct Attack B->C D Desired Amide Product C->D Fast Addition E Guanylation Byproduct (+98 Da) C->E Excess HATU/TEA F Use 2,6-Lutidine / DIPEA F->B Suppresses Guanylation

Caption: HATU coupling pathway highlighting the OAt ester intermediate and guanylation side reaction.

Protocol 1: Optimized HATU Amide Coupling for 5-Aminocyclooctanol

Self-validating system: Pre-activation ensures the amine only encounters the highly reactive ester, not the bare HATU reagent.

  • Pre-activation: In a flame-dried flask under N2, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,6-lutidine or DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Validation check: A color change (often to pale yellow) indicates the formation of the OAt active ester.

  • Amine Addition: Dissolve 5-aminocyclooctanol (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl (aq) or water (5x) to remove DMF and HOAt byproducts. Dry over Na2SO4, filter, and concentrate.

Part 3: Troubleshooting Buchwald-Hartwig Amination (C-N Cross-Coupling)

Issue: Failure to cross-couple the primary amine with aryl halides, resulting in debromination of the aryl halide or catalyst death.

The Causality & Solution: Buchwald-Hartwig amination of hindered amines requires highly specialized dialkylbiaryl phosphine ligands. For a hindered primary amine like 5-aminocyclooctanol, BrettPhos is the gold standard[5][6].

Why not RuPhos? RuPhos is optimized for secondary amines[5][6]. Theoretical density functional theory (DFT) calculations reveal that the rate-limiting step for the Pd-BrettPhos system is oxidative addition, whereas for Pd-RuPhos, it is reductive elimination[5][7]. BrettPhos is exceptionally bulky; this extreme steric profile prevents the formation of unreactive bis-ligated Pd(II) complexes and actually accelerates the reductive elimination step by forcing the bulky cyclooctyl group and the aryl group together to relieve steric strain[5][8].

G Pd Pd(0)-BrettPhos Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd->OA Amine Bind 5-Aminocyclooctanol OA->Amine Deprot Deprotonation (Base: NaOtBu) Amine->Deprot RE Reductive Elimination (Sterically Accelerated) Deprot->RE RE->Pd Catalyst Regeneration Prod C-N Coupled Product RE->Prod

Caption: Buchwald-Hartwig amination cycle using Pd-BrettPhos for hindered primary amines.

Protocol 2: Pd-Catalyzed C-N Coupling using BrettPhos

Self-validating system: The use of a pre-catalyst ensures a known, active Pd(0) concentration without relying on in-situ reduction.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Aryl Halide (1.0 eq), 5-aminocyclooctanol (1.2 eq), BrettPhos Pd G3 precatalyst (2-5 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq). Note: If the -OH group of 5-aminocyclooctanol is unprotected, use LiHMDS (2.5 eq) instead of NaOtBu to prevent alkoxide-driven side reactions[9].

  • Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (0.1 M). Seal the vial with a PTFE-lined cap.

  • Heating: Remove from the glovebox and heat at 90–110 °C for 12–24 hours. Validation check: The solution should turn from dark red/brown to a homogeneous amber/yellow once the active Pd(0) species enters the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Part 4: Quantitative Data & Reagent Selection Summaries

Table 1: Comparison of Amide Coupling Reagents for Hindered Amines

ReagentActive IntermediateRelative ReactivityRisk of GuanylationRecommended Base
EDC/HOBt OBt EsterLowNoneTEA or DIPEA
HATU OAt EsterVery HighHigh (+98 Da mass)2,6-Lutidine or DIPEA
COMU Oxyma EsterHighLowDIPEA
PyAOP OAt EsterVery HighNone (Phosphonium based)DIPEA

Table 2: Ligand Selection for Buchwald-Hartwig Amination

LigandTarget Amine TypeRate-Limiting Step (DFT)Steric Profile
BrettPhos Primary Amines (e.g., 5-aminocyclooctanol)Oxidative AdditionExtremely Bulky
RuPhos Secondary AminesReductive EliminationModerately Bulky
XPhos General / AnilinesVariableBulky

Part 5: Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak at exactly +98 Da higher than my expected product mass. What happened? A: You are seeing the tetramethylguanidine byproduct. This occurs when 5-aminocyclooctanol directly attacks the HATU reagent instead of the activated carboxylic acid[4]. To fix this, pre-activate your acid with HATU for 15 minutes before adding the amine, and switch your base from TEA to 2,6-lutidine[4]. Alternatively, switch to a phosphonium-based reagent like PyAOP, which cannot cause guanylation.

Q: Do I need to protect the hydroxyl (-OH) group on 5-aminocyclooctanol before performing a Buchwald-Hartwig amination? A: It is highly recommended. While BrettPhos can tolerate some unprotected alcohols if LiHMDS is used as the base[9], the transannular proximity of the -OH and -NH2 groups in the cyclooctane ring can lead to competitive C-O coupling or catalyst poisoning. Protecting the -OH group as a tert-butyldimethylsilyl (TBS) ether or benzyl (Bn) ether ensures chemoselectivity and locks the ring into a slightly more predictable conformation.

Q: Why can't I just heat my EDC/HOBt reaction to force the coupling? A: Heating EDC/HOBt with a sterically hindered amine like 5-aminocyclooctanol usually leads to thermal degradation of the active ester and formation of unreactive N-acylureas. The energy barrier created by the transannular Prelog strain is too high to overcome thermally without the anchimeric assistance provided by HOAt-based reagents like HATU.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC (NIH). Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ACS Omega. Available at:[Link]

  • Crystal structure of the RuPhos ligand - PMC (NIH). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Resolving overlapping peaks in 5-aminocyclooctanol hydrochloride NMR spectra

A Guide to Resolving Overlapping Peaks in ¹H NMR Spectra Welcome to the technical support guide for researchers working with 5-aminocyclooctanol hydrochloride and related complex cyclic molecules. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Overlapping Peaks in ¹H NMR Spectra

Welcome to the technical support guide for researchers working with 5-aminocyclooctanol hydrochloride and related complex cyclic molecules. As a Senior Application Scientist, I understand that obtaining a clean, well-resolved ¹H NMR spectrum for this compound can be challenging. The flexible eight-membered ring, the presence of multiple chiral centers, and the influence of the hydrochloride salt can lead to significant peak overlap, complicating structural elucidation and purity analysis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common issues encountered during your experiments. We will explore not just the "how" but the critical "why" behind each technique, empowering you to make informed decisions to resolve spectral complexity.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹H NMR spectrum of 5-aminocyclooctanol hydrochloride showing broad, overlapping signals in the aliphatic region?

This is the most common issue for this class of molecules. Several factors contribute to this complexity:

  • Conformational Dynamics: Cyclooctane rings are highly flexible and can exist in multiple conformations, such as the boat-chair and crown forms, which can interconvert at room temperature.[1] Protons in these different conformations have slightly different chemical environments. If the rate of this interconversion is on the same timescale as the NMR experiment (milliseconds), it leads to a phenomenon called "chemical exchange broadening," where distinct signals coalesce into broad, poorly defined peaks.[2][3][4]

  • Complex Spin Systems: The protons on the cyclooctane ring are all coupled to each other, creating complex splitting patterns (multiplets). When these multiplets have similar chemical shifts, they overlap extensively, resulting in a signal "thicket" that is difficult to interpret.

  • Stereoisomers: The synthesis of 5-aminocyclooctanol can produce a mixture of stereoisomers (diastereomers and enantiomers). Each isomer will have its own unique set of NMR signals, and if multiple isomers are present, their spectra will be superimposed, drastically increasing complexity.

  • Protonation Effects: The amine is protonated (ammonium hydrochloride), and the hydroxyl proton is exchangeable. The rate of exchange of these labile protons can affect the shape and position of nearby signals.[5][6]

Troubleshooting Guide: A Stepwise Approach to Resolution

When faced with an uninterpretable spectrum, a systematic approach is key. The following sections detail experimental strategies, from simple adjustments to advanced 2D NMR techniques, to help you resolve overlapping signals.

Workflow for Resolving Peak Overlap

G start Start: Overlapping ¹H NMR Spectrum solvent Step 1: Change NMR Solvent start->solvent temp Step 2: Variable Temperature (VT) NMR solvent->temp If overlap persists reagent Step 3: Use a Shift Reagent temp->reagent If overlap persists two_d Step 4: Employ 2D NMR reagent->two_d For definitive assignment end Result: Resolved & Assigned Spectrum two_d->end G start Overlapping ¹H Spectrum acquire_1d Acquire high-quality ¹H and ¹³C spectra start->acquire_1d acquire_cosy Acquire ¹H-¹H COSY acquire_1d->acquire_cosy acquire_hsqc Acquire ¹H-¹³C HSQC acquire_1d->acquire_hsqc analyze_cosy Use COSY to trace ¹H-¹H connectivities acquire_cosy->analyze_cosy analyze_hsqc Use HSQC to separate protons via attached carbons acquire_hsqc->analyze_hsqc assign Combine data to assign all H and C signals analyze_hsqc->assign analyze_cosy->assign

Caption: A typical workflow integrating 1D and 2D NMR experiments for complete structural assignment.

Simplified Experimental Protocols: 2D NMR

  • COSY Acquisition:

    • Obtain a good 1D ¹H spectrum and note the spectral width (SW) and center (o1p). [7] 2. Load a standard gradient-enhanced COSY pulse program (e.g., 'gCOSY'). [7] 3. Set the spectral width and center to match your 1D proton spectrum.

    • Set the number of scans (ns) and increments (ni) based on sample concentration (e.g., ns=4, ni=256 for a quick experiment). [7] 5. Acquire the data. Processing is typically automated (e.g., using xfb). [8]

  • HSQC Acquisition:

    • Obtain good 1D ¹H and ¹³C spectra and note their respective spectral widths and centers. [9] 2. Load a standard gradient-enhanced, phase-sensitive HSQC pulse program (e.g., 'hsqcetgpsi'). [10] 3. Set the spectral parameters for both the proton (F2) and carbon (F1) dimensions. [11][12] 4. Acquire the data. Edited HSQC experiments can even differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, which is invaluable for assignment. [11]

References

  • HSQC and HMBC for Topspin. (2020, September 16). University of Missouri-St. Louis Chemistry. [Link]

  • Meiboom, S., & Snyder, L. C. (1970). The conformation of cyclooctane: An experimental determination by NMR in an oriented solvent. The Journal of Chemical Physics, 52(8), 3857-3863. [Link]

  • Wozniak-Knopp, G., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(23), 13837-13844. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemical Exchange Studies. UCSB Chemistry and Biochemistry NMR Facility. [Link]

  • Promgool, T., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5414. [Link]

  • NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Vallurupalli, P., et al. (2012). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 134(19), 8148-8161. [Link]

  • Introduction to Variable Temperature (VT) NMR. University of Oxford, Department of Chemistry. [Link]

  • Nagana Gowda, G. A., et al. (2014). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 52(6), 221-227. [Link]

  • Kleckner, I. R., & Foster, M. P. (2011). An introduction to NMR-based approaches for measuring protein dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(8), 942-968. [Link]

  • Basic 2D NMR experiments. University of Crete, Department of Chemistry. [Link]

  • Chadwick, D. J., & Williams, D. H. (1974). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of Resonances for Ketosteroids. Journal of the Chemical Society, Perkin Transactions 2, (10), 1202-1207. [Link]

  • HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. JEOL. [Link]

  • Parella, T. TUTORIAL: 2D COSY EXPERIMENT. IMSERC. [Link]

  • Parella, T. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. IMSERC. [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • 2D 1H-1H COSY. UCSB Chemistry and Biochemistry NMR Facility. [Link]

  • Instructions for Variable Temperature (VT) Operation. University of Wisconsin-Madison, Chemistry Department. [Link]

  • Tomar, V. Effect of Chemical Exchange on Spectra. M.Sc Chemistry Course Material. [Link]

  • 1D and 2D Experiments Step-by-Step Tutorial. (2006, May 16). Bruker Biospin. [Link]

  • Viswanathan, T., & Toland, A. (2004). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 81(5), 706. [Link]

  • Lanthanide Shift Reagents in NMR. Scribd. [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. (2022, January 13). Reddit. [Link]

  • HSQC. Shared Instrumentation Facility, University of Alabama. [Link]

  • HSQC Setup and Acquisition. (2025, July 25). YouTube. [Link]

  • Anet, F. A. L., & St. Jacques, M. (1966). Nuclear Magnetic Resonance Spectra and Conformations of Substituted Cyclooctanes. Journal of the American Chemical Society, 88(11), 2585-2586. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of South Carolina, Department of Chemistry and Biochemistry. [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

  • Rojas-Linares, G., et al. (2015). Conformation of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene: An experimental and theoretical NMR study. Magnetic Resonance in Chemistry, 53(11), 935-941. [Link]

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. (2022, October 12). University of Wisconsin-Madison, Chemistry Department. [Link]

  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. [Link]

  • Szakonyi, Z., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 18, 26-34. [Link]

  • Accidentally Overlapping Signals: Organic Chemistry Study... Fiveable. [Link]

  • Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6036-6043. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(5), 371-380. [Link]

  • Using NMR Spectroscopy: Methylene Groups and Signal Overlap. (2019, January 11). YouTube. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison, Chemistry Department. [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate. [Link]

  • Signal Overlap in NMR Spectroscopy. (2018, May 17). YouTube. [Link]

  • How to assign overlapping multiplets in 1H NMR spectra?. Chemistry Stack Exchange. [Link]

  • Szakonyi, Z., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 18, 26-34. [Link]

  • Fanali, G., et al. (2015). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. PLoS ONE, 10(11), e0142426. [Link]

Sources

Troubleshooting

Minimizing side reactions during 5-aminocyclooctanol derivatization

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-aminocyclooctanol derivatization. As a Senior Application Scientist, I've...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-aminocyclooctanol derivatization. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered when modifying this versatile scaffold. The unique conformational flexibility of the cyclooctane ring, combined with the dual-functionality of the amino and hydroxyl groups, presents specific hurdles that can lead to undesired side products, impacting yield, purity, and the overall success of your synthetic route. This resource provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to anticipate, diagnose, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm trying to acylate the amino group of 5-aminocyclooctanol, but I'm seeing a significant amount of O-acylation as well. How can I improve the chemoselectivity for N-acylation?

A1: This is a classic challenge of chemoselectivity. The relative nucleophilicity of the amine and alcohol groups dictates the reaction outcome. While the amine is generally more nucleophilic than the alcohol, this can be influenced by reaction conditions.

Underlying Cause:

  • Basic Conditions: In the presence of a non-hindered base, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, which can then compete with the amine for the acylating agent.

  • Solvent Effects: Protic solvents can solvate the amine through hydrogen bonding, reducing its nucleophilicity.

Troubleshooting and Mitigation:

  • pH Control: Perform the acylation under neutral or slightly acidic conditions. The amine will be more nucleophilic than the alcohol, and the hydroxyl group will remain protonated and less reactive.

  • Use of a Hindered Base: If a base is necessary, employ a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases can scavenge the acid byproduct without deprotonating the hydroxyl group.

  • Solvent Choice: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to avoid reducing the amine's nucleophilicity.

dot

Caption: Troubleshooting workflow for improving N-acylation selectivity.

Q2: My reaction is sluggish and gives a low yield, even when targeting the more nucleophilic amine. What could be the issue?

A2: This is likely due to steric hindrance. The cyclooctane ring can adopt various conformations, and the substituents can be in pseudo-axial or pseudo-equatorial positions, which can sterically shield the reactive centers.

Underlying Cause:

  • Steric Bulk of Reagents: Large, bulky acylating or alkylating agents can have difficulty accessing the amino or hydroxyl group, especially if it is in a sterically congested environment.[1][2]

  • Conformational Effects: The conformation of the 5-aminocyclooctanol ring may place the target functional group in a less accessible position.

Troubleshooting and Mitigation:

  • Less Bulky Reagents: If possible, choose a smaller, more reactive derivatizing agent. For example, use an acyl chloride instead of an anhydride if steric hindrance is a major issue.

  • Higher Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for side reactions.

  • Longer Reaction Times: Allow the reaction to proceed for an extended period to achieve a reasonable conversion.

  • Use of a Catalyst: A catalyst, such as 4-(dimethylamino)pyridine (DMAP) for acylations, can enhance the reaction rate.

ParameterTroubleshooting SuggestionRationale
Low Reactivity Use a more reactive derivatizing agent (e.g., acyl chloride).Overcomes the steric barrier and lower nucleophilicity.[2]
Increase reaction temperature.Provides sufficient energy to overcome the activation barrier.
Prolong reaction time.Allows for slow reactions to reach completion.[2]

Q3: I am observing an unexpected cyclized product. What is causing this intramolecular reaction?

A3: Intramolecular cyclization is a common side reaction, especially when attempting to derivatize one functional group while the other is free. The proximity of the amino and hydroxyl groups on the cyclooctane scaffold makes them prone to react with each other, particularly after one of them has been activated.

Underlying Cause:

  • Formation of an Activated Intermediate: For example, if you activate the hydroxyl group as a leaving group (e.g., tosylate, mesylate) to perform a substitution with an external nucleophile, the internal amine can act as a nucleophile and displace the leaving group to form a bicyclic amine.

  • Domino Reactions: The initial derivatization can trigger a cascade of reactions leading to a cyclized product.[3]

Troubleshooting and Mitigation:

  • Protecting Group Strategy: The most reliable way to prevent intramolecular reactions is to use a protecting group for the non-reacting functional group.[4][5] For example, protect the amine with a Boc or Cbz group before derivatizing the hydroxyl group, and vice versa.

  • Orthogonal Protecting Groups: If both groups need to be derivatized sequentially, use orthogonal protecting groups that can be removed under different conditions without affecting the other.[5]

dot

cluster_1 Intramolecular Cyclization Pathway Start 5-Aminocyclooctanol Activated_OH Activation of Hydroxyl Group (e.g., TsCl) Start->Activated_OH Cyclization Intramolecular Nucleophilic Attack by Amine Activated_OH->Cyclization Product Bicyclic Amine Side Product Cyclization->Product

Caption: Undesired intramolecular cyclization pathway.

Detailed Troubleshooting Guides

Issue 1: Poor Regioselectivity in Derivatization

Scenario: You are attempting to derivatize the hydroxyl group, but are getting a mixture of N- and O-derivatized products, with the N-derivatized product being major.

Root Cause Analysis: The inherent higher nucleophilicity of the primary amine compared to the secondary alcohol is the primary driver for this outcome.

Step-by-Step Mitigation Protocol:

  • Protect the Amine:

    • Dissolve 5-aminocyclooctanol in a suitable aprotic solvent like DCM or THF.

    • Add a slight excess (1.1 equivalents) of a suitable amine protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O) for Boc protection or benzyl chloroformate (Cbz-Cl) for Cbz protection.

    • Add a base like triethylamine (TEA) or DIPEA to neutralize the acid byproduct.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the N-protected 5-aminocyclooctanol.

  • Derivatize the Hydroxyl Group:

    • With the amine protected, you can now proceed with the derivatization of the hydroxyl group under your desired conditions.

  • Deprotection (if necessary):

    • Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid (TFA) for Boc, or hydrogenolysis for Cbz) to yield the desired O-derivatized 5-aminocyclooctanol.

Protecting GroupProtection ConditionsDeprotection Conditions
Boc (Boc)₂O, TEA, DCMTFA in DCM
Cbz Cbz-Cl, NaHCO₃, Dioxane/H₂OH₂, Pd/C, MeOH
Issue 2: Formation of Oligomers/Polymers

Scenario: During a derivatization reaction, you observe the formation of high molecular weight species, leading to a complex mixture and low yield of the desired monomeric product.

Root Cause Analysis: This is often due to intermolecular reactions where a derivatized molecule reacts with another molecule of the starting material. This is more prevalent at higher concentrations.

Step-by-Step Mitigation Protocol:

  • High Dilution Conditions:

    • Perform the reaction at a low concentration (e.g., 0.01-0.05 M). This favors intramolecular reactions (if desired) or controlled intermolecular reactions over polymerization.

  • Slow Addition of Reagents:

    • Use a syringe pump to slowly add the derivatizing agent to the solution of 5-aminocyclooctanol. This keeps the concentration of the reactive species low at any given time, minimizing oligomerization.

References

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Zhang, L., & Tam, J. P. (2004). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 6(26), 5003–5006. [Link]

  • Wu, Z. M., & Liu, X. W. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 29(1), 17-24. [Link]

  • Yang, Y. (2016). Intramolecular Cyclization Side Reactions. In Side Reactions in Peptide Synthesis (pp. 119-161). Academic Press. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Monreal-Corona, R., Pla-Quintana, A., & Poater, A. (2026, March). Reaction optimization through mechanistic insight and predictive modelling. Article. [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Pal, A., et al. (2019). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 15, 2476-2485. [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Borisov, A. V., et al. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(2), 485. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Validation Guide for 5-Aminocyclooctanol Hydrochloride Purity: A Comparative Analysis

Executive Summary The accurate quantification of purity and related substances in highly polar, aliphatic pharmaceutical intermediates presents a unique analytical challenge. 5-Aminocyclooctanol hydrochloride (CAS 125943...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of purity and related substances in highly polar, aliphatic pharmaceutical intermediates presents a unique analytical challenge. 5-Aminocyclooctanol hydrochloride (CAS 1259436-91-3) is a prime example: it lacks a conjugated π -system for UV detection and exhibits extreme hydrophilicity, making standard reversed-phase chromatography ineffective.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) methodologies, demonstrating why a Polar-Embedded C18 stationary phase coupled with Charged Aerosol Detection (CAD) is the superior choice. Furthermore, we provide a self-validating, step-by-step experimental protocol aligned with the latest guidelines.

The Analytical Challenge: Causality & Mechanistic Insights

Designing an Analytical Target Profile (ATP) for 5-aminocyclooctanol HCl requires understanding the molecule's physicochemical properties to anticipate and mitigate chromatographic failures.

  • The Detection Bottleneck: Aliphatic amino alcohols do not absorb UV light above 210 nm. Attempting to use a UV detector at 200 nm results in severe baseline drift during gradient elution and high background noise from mobile phase absorbance. Therefore, a universal, mass-sensitive detector like CAD, which provides a uniform response independent of chemical structure , is mandatory.

  • The Retention Bottleneck: The protonated amine and hydroxyl group make this molecule highly polar. On a standard C18 column, it elutes in the void volume ( k′<1 ). Forcing retention requires highly aqueous mobile phases (e.g., 100% water), which causes standard C18 alkyl chains to collapse (dewet), leading to irreproducible retention times.

Methodology Comparison: Selecting the Optimal System

To establish the most robust method, we compared three distinct analytical configurations.

Method A: Standard C18 with UV Detection (210 nm)
  • Mechanism: Relies on hydrophobic partitioning and low-wavelength UV absorbance.

  • Verdict: Inadequate. The highly aqueous conditions required for retention cause phase collapse. Furthermore, unshielded residual silanols on the silica surface ionically interact with the protonated amine, causing severe peak tailing ( As​>2.0 ). UV sensitivity is practically non-existent.

Method B: HILIC with CAD Detection
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes via partitioning into a water-enriched layer on the silica surface.

  • Verdict: Suboptimal. While retention and CAD sensitivity are excellent, HILIC is notoriously sensitive to the sample diluent. 5-Aminocyclooctanol HCl has poor solubility in the high-organic diluents (e.g., >70% Acetonitrile) required for HILIC injections, leading to sample precipitation or distorted peak shapes.

Method C: Polar-Embedded C18 (AQ) with CAD Detection (The Optimal Choice)
  • Mechanism: A polar functional group (e.g., amide or ether) embedded near the silica surface maintains stationary phase hydration even in 100% aqueous conditions, preventing phase collapse.

  • Verdict: Superior. The embedded polar group shields residual silanols, eliminating secondary ionic interactions and yielding sharp, symmetrical peaks for the amine. Coupled with CAD, this method provides exceptional sensitivity and allows the sample to be dissolved in 100% water, ensuring complete solubility. Recent process chemistry literature confirms the superiority of HPLC-CAD for aliphatic amino alcohol quantification .

Table 1: Column & Detector Performance Comparison
ParameterMethod A: Std C18 + UVMethod B: HILIC + CADMethod C: Polar-C18 + CAD
Retention Factor ( k′ ) 0.2 (Elutes in Void)4.52.8
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.31.05 (Excellent)
Sensitivity (LOD) > 50.0 µg/mL0.5 µg/mL0.2 µg/mL
Diluent Compatibility High Aqueous (Good)High Organic (Poor)High Aqueous (Good)
Equilibration Time 5 Column Volumes20 Column Volumes5 Column Volumes

Experimental Protocol: A Self-Validating Workflow

A truly robust analytical protocol does not merely test a sample; it continuously proves its own reliability. The following protocol integrates a self-validating control loop to ensure data integrity.

Reagents & Sample Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures the amine ( pKa​≈10 ) remains fully protonated for consistent retention. Ammonium formate is chosen because CAD requires strictly volatile buffers; non-volatile salts (like phosphate) will permanently foul the corona discharge needle.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Diluent: 100% LC-MS grade Water.

  • Preparation: Accurately weigh 10.0 mg of 5-aminocyclooctanol HCl and dissolve in 10.0 mL of diluent (1.0 mg/mL).

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or YMC-Triart AQ), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • CAD Evaporator Temperature: 35°C (Optimized to aerosolize the highly aqueous mobile phase without thermally degrading the analyte).

  • Gradient Program:

    • 0.0 - 2.0 min: 0% B (Isocratic hold to retain the polar amine)

    • 2.0 - 10.0 min: 0% 30% B (Elute related impurities)

    • 10.0 - 12.0 min: 30% B (Column wash)

    • 12.0 - 15.0 min: 0% B (Re-equilibration)

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must validate its current state:

  • Blank Injection: Ensures no carryover or ghost peaks at the analyte retention time ( tR​≈6.4 min).

  • SST Standard (n=6): Inject a 1.0 mg/mL standard six times. The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , Theoretical Plates ( N ) >5000 , and Tailing Factor ( As​ ) <1.5 .

  • Continuous Bracketing: Because CAD response can drift slightly with ambient laboratory changes, inject a bracketing standard every 10 sample injections. If the bracket standard deviates by >2.0% from the initial SST, the system automatically invalidates the preceding 10 samples.

ICH Q2(R2) Validation Results

The optimized Polar-C18/CAD method was subjected to rigorous validation per ICH Q2(R2) guidelines. The results demonstrate that the method is highly accurate, precise, and fit for routine Quality Control (QC) release testing.

Table 2: ICH Q2(R2) Validation Summary for Polar-C18 + CAD
Validation CharacteristicICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ from blank/diluentNo peaks detected at 6.4 min in blankPass
Linearity R2≥0.995 (Range: 50% to 150% of nominal) R2=0.9992 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% ± 0.6%Pass
Precision (Repeatability) Area RSD 2.0% (n=6 preparations)0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) 100.6 µg/mL ( S/N=12 )Pass

Workflow Visualization

The following diagram illustrates the logical progression from defining the Analytical Target Profile to achieving a fully validated, ICH-compliant method.

G Start Define Analytical Target Profile (5-Aminocyclooctanol HCl Purity) Detect Detector Selection (CAD vs. UV vs. MS) Start->Detect Column Stationary Phase Screening (C18 vs. HILIC vs. Polar-C18) Detect->Column Opt Method Optimization (Volatile Buffer, Gradient, CAD Temp) Column->Opt Val_Spec Specificity & Selectivity (Blank & Impurity Spike) Opt->Val_Spec Val_Lin Linearity & Range (R² > 0.995) Opt->Val_Lin Val_Acc Accuracy (Spike Recovery 98-102%) Opt->Val_Acc Val_Prec Precision (RSD < 2.0%) Opt->Val_Prec Final Validated HPLC-CAD Method (ICH Q2(R2) Compliant) Val_Spec->Final Val_Lin->Final Val_Acc->Final Val_Prec->Final

Figure 1: HPLC-CAD method development and ICH Q2(R2) validation workflow for amino alcohols.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Comparative

Comparative Guide: High-Resolution ESI-MS/MS vs. GC-EI-MS for the Fragmentation Analysis of 5-Aminocyclooctanol

Executive Summary 5-Aminocyclooctanol ( C8​H17​NO , Exact Mass: 143.1310 Da) is a cyclic amino alcohol that serves as a versatile stereospecific building block and pharmacophore in medicinal chemistry. Unlike smaller cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminocyclooctanol ( C8​H17​NO , Exact Mass: 143.1310 Da) is a cyclic amino alcohol that serves as a versatile stereospecific building block and pharmacophore in medicinal chemistry. Unlike smaller cyclic systems such as 2-aminocyclohexanol[1], the eight-membered carbocyclic ring of 5-aminocyclooctanol introduces significant conformational flexibility, which directly influences its gas-phase fragmentation behavior.

Accurate structural elucidation of this compound is critical for drug development and synthetic verification. This guide objectively compares the two premier analytical platforms for its characterization: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind experimental choices and fragmentation mechanisms, this guide provides a self-validating framework for analytical scientists.

Platform Comparison Overview

The choice between ESI-HRMS and GC-EI-MS dictates not only the sample preparation workflow but also the type of structural information obtained. ESI is a "soft" ionization technique yielding intact protonated molecules and even-electron fragment ions, whereas EI is a "hard" ionization technique (typically 70 eV) that generates radical cations and extensive skeletal fragmentation.

Table 1: Analytical Platform Comparison for 5-Aminocyclooctanol
ParameterESI-HRMS/MS (Q-TOF / Orbitrap)GC-EI-MS (Single Quadrupole)
Ionization Mode Soft (Positive ESI)Hard (70 eV Electron Impact)
Precursor Ion [M+H]+ ( m/z 144.1383) M+∙ ( m/z 143, often very weak)
Sample Preparation Direct dilution in polar solvents (MeOH/Water)Requires chemical derivatization (e.g., TMS)
Primary Fragmentation Neutral losses ( H2​O , NH3​ ) via CID α -cleavage, radical-driven ring opening
Mass Accuracy <5 ppm (High Resolution)Nominal mass ( ±0.5 Da)
Best Used For Exact mass confirmation, pathway mappingLibrary matching (NIST), isomer separation

Mechanistic Fragmentation Pathways

Understanding why a molecule fragments in a specific manner is essential for confident spectral interpretation.

ESI-HRMS/MS (Collision-Induced Dissociation)

In positive ESI mode, the amine group of 5-aminocyclooctanol is readily protonated due to its high gas-phase basicity, yielding the [M+H]+ precursor at m/z 144.1383. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic even-electron fragmentation:

  • Loss of Water (-18.0106 Da): The hydroxyl group is eliminated as H2​O , yielding an aziridinium-like or cyclic alkene intermediate at m/z 126.1277 ( [C8​H16​N]+ ).

  • Loss of Ammonia (-17.0265 Da): Alternatively, the protonated amine can be eliminated as NH3​ , yielding a carbocation at m/z 127.1117 ( [C8​H14​OH]+ ).

  • Consecutive Losses: The loss of both functional groups results in a highly stable cyclooctadiene-type cation at m/z 109.1012 ( [C8​H13​]+ ).

GC-EI-MS (Derivatized)

Underivatized cyclic amino alcohols often exhibit poor chromatographic peak shape and thermal instability in GC systems. To mitigate this, the polar −OH and −NH2​ groups are converted to trimethylsilyl (TMS) ethers/amines[2]. Derivatization with BSTFA yields a di-TMS derivative ( MW=287 Da). Under 70 eV electron impact, the molecular ion [M(TMS)2​]+∙ is formed. Fragmentation is heavily driven by α -cleavage adjacent to the heteroatoms, producing highly abundant iminium and oxonium ions, which are diagnostic for the substitution positions on the cyclooctane ring.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Direct Infusion ESI-HRMS/MS Workflow

Objective: Obtain high-mass-accuracy MS/MS spectra to map neutral loss pathways.

  • Sample Preparation: Dissolve 5-aminocyclooctanol in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid to promote efficient protonation. Dilute to a final working concentration of 1μg/mL .

  • System Blank Validation: Prior to sample analysis, infuse the pure solvent matrix to establish a background baseline and ensure no carryover at m/z 144.

  • Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a flow rate of 5μL/min .

  • Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and sheath gas flow to 15 arb units.

  • MS/MS Acquisition: Isolate the precursor ion ( m/z 144.14) in the quadrupole with a 1.0 Da isolation window. Apply Normalized Collision Energies (NCE) of 15, 30, and 45 eV using Argon collision gas to capture both primary and secondary fragmentation events.

  • Data Processing: Calculate mass errors for all fragment ions. A mass error of <5 ppm is required to validate the elemental composition of the fragments.

Protocol B: GC-EI-MS with TMS Derivatization

Objective: Achieve baseline chromatographic separation and generate reproducible library-searchable EI spectra.

  • Derivatization Step: Transfer 100μg of dried 5-aminocyclooctanol to a 2 mL glass GC vial. Add 50μL of anhydrous pyridine (acid scavenger) and 50μL of BSTFA containing 1% TMCS (catalyst)[2].

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a dry block heater. This ensures complete silylation of both the sterically hindered hydroxyl and the amine groups.

  • GC Separation: Inject 1μL of the derivatized mixture (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use Helium as the carrier gas at 1.0mL/min .

  • Temperature Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • EI-MS Parameters: Set the electron energy to 70 eV and the ion source temperature to 230°C. Scan range: m/z 40–400.

Quantitative Data Presentation

Table 2: High-Resolution ESI-MS/MS Fragment Ion Assignments
Experimental m/z Theoretical m/z Mass Error (ppm)Elemental FormulaAssignment / Mechanism
144.1385144.1383+1.4 [C8​H18​NO]+ Protonated Precursor [M+H]+
127.1119127.1117+1.6 [C8​H15​O]+ [M+H−NH3​]+
126.1280126.1277+2.4 [C8​H16​N]+ [M+H−H2​O]+
109.1015109.1012+2.7 [C8​H13​]+ [M+H−H2​O−NH3​]+
81.070181.0699+2.5 [C6​H9​]+ Ring Cleavage (Hydrocarbon)

Logical Workflows and Pathway Visualizations

Workflow Start 5-Aminocyclooctanol Sample ESI_Prep Dilution in MeOH/H2O + 0.1% Formic Acid Start->ESI_Prep Platform A (HRMS) GC_Prep Derivatization (BSTFA + Pyridine) Start->GC_Prep Platform B (GC-MS) ESI_Ion ESI (+) Soft Ionization ESI_Prep->ESI_Ion ESI_MS HRMS/MS (CID) m/z 144.14 [M+H]+ ESI_Ion->ESI_MS Data Structural Elucidation & Fragmentation Analysis ESI_MS->Data GC_Ion GC Separation & EI (70 eV) Hard Ionization GC_Prep->GC_Ion GC_MS Single Quad MS m/z 287 [M(TMS)2]+ GC_Ion->GC_MS GC_MS->Data

Diagram 1: Comparative analytical workflow for 5-aminocyclooctanol characterization.

Fragmentation Precursor [M+H]+ m/z 144.1383 (Protonated Precursor) LossH2O [M+H - H2O]+ m/z 126.1277 (Loss of Water) Precursor->LossH2O -18.0106 Da (CID) LossNH3 [M+H - NH3]+ m/z 127.1117 (Loss of Ammonia) Precursor->LossNH3 -17.0265 Da (CID) LossBoth1 [M+H - H2O - NH3]+ m/z 109.1012 (Cyclooctadiene cation) LossH2O->LossBoth1 -17.0265 Da LossNH3->LossBoth1 -18.0106 Da RingCleavage Ring Cleavage m/z 55, 67, 81 (Aliphatic fragments) LossBoth1->RingCleavage Higher Collision Energy

Diagram 2: Mechanistic ESI-MS/MS fragmentation logic of 5-aminocyclooctanol.

References

  • Title: (1R,2S)
  • Title: On the Origin of Microheterogeneity: Mass Spectrometric Studies of Acetonitrile−Water and Dimethyl Sulfoxide−Water Binary Mixtures (Part 2)
  • Source: acs.

Sources

Comparative

A Comparative Guide to 5-Aminocyclooctanol Hydrochloride: Benchmarking Against Standard Chiral Amino Alcohols in Asymmetric Synthesis

Introduction: The Quest for Stereochemical Control In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional geometry is not merely an academic exercise; it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Stereochemical Control

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional geometry is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. Chiral amino alcohols have long been celebrated as stalwart tools in the chemist's arsenal for achieving this control. Their bifunctional nature, possessing both a nucleophilic amine and a coordinating hydroxyl group, allows them to serve as powerful chiral ligands, auxiliaries, and organocatalysts.[1][2]

Well-established amino alcohols such as prolinol, valinol, and phenylglycinol, each derived from the chiral pool of natural amino acids, have demonstrated their prowess in a vast array of asymmetric transformations.[3][4] They provide the structural backbone for catalysts that can selectively produce one enantiomer of a target molecule, a critical factor in developing therapeutics where often only a single enantiomer is active and the other may be inactive or even harmful.[2]

This guide introduces a lesser-explored candidate, 5-aminocyclooctanol hydrochloride . With its unique eight-membered carbocyclic scaffold, it presents a departure from the more common five-membered rings or acyclic structures of standard amino alcohols. The inherent conformational flexibility of the cyclooctane ring could offer novel stereochemical environments, potentially unlocking new reactivity or selectivity. However, a lack of comparative performance data has limited its adoption.

This document provides a framework for objectively benchmarking 5-aminocyclooctanol hydrochloride. We will first compare its physicochemical properties against industry-standard amino alcohols. Subsequently, we will present a detailed, self-validating experimental protocol for a benchmark reaction—the asymmetric borane reduction of a prochiral ketone—to directly evaluate its performance in a catalytically relevant transformation. This guide is designed for researchers, scientists, and drug development professionals seeking to explore new chiral architectures and expand the toolkit for asymmetric synthesis.

Chapter 1: A Comparative Overview of Physicochemical Properties

The utility of a chiral ligand or catalyst begins with its fundamental physical and chemical properties. Factors such as solubility, stability, and molecular weight are critical considerations for reaction setup, purification, and overall process viability. 5-Aminocyclooctanol is presented as its hydrochloride salt, a common strategy to improve the stability and aqueous solubility of amines.[5]

The table below summarizes key properties of 5-aminocyclooctanol and the selected standard amino alcohols.

Property5-Aminocyclooctanol[6](S)-Prolinol[7][8](S)-Valinol[9][10](S)-Phenylglycinol[11][12]
Molecular Formula C₈H₁₇NOC₅H₁₁NOC₅H₁₃NOC₈H₁₁NO
Molecular Weight 143.23 g/mol 101.15 g/mol 103.16 g/mol 137.18 g/mol
Form Solid (as HCl salt)Liquid/Solid[13]Solid[14]Crystalline Powder
Melting Point Not available43-46 °C30-34 °C[14]76-79 °C[12]
Boiling Point Not available74-76 °C (2 mmHg)189-190 °C[9]~252 °C (estimate)
Solubility Expected high water solubility (as HCl salt)[5]Miscible in water, soluble in chloroformVery soluble in water[9]Soluble in various organic solvents; limited water solubility
Structural Feature Flexible 8-membered ringRigid 5-membered ringAcyclic with bulky isopropyl groupAcyclic with phenyl group

Expert Insight: The choice to utilize 5-aminocyclooctanol as a hydrochloride salt is significant. While free amines can be prone to air oxidation and are often less water-soluble, the salt form enhances stability and simplifies handling.[5] However, for its application in many organic reactions, particularly in non-polar solvents, an in-situ deprotonation step with a suitable base will be necessary to generate the active, neutral amino alcohol ligand. This is a critical experimental parameter that distinguishes it from the free-base forms of standard amino alcohols.

Chapter 2: Proposed Benchmarking Study: Asymmetric Ketone Reduction

To quantitatively assess the performance of 5-aminocyclooctanol as a chiral ligand, we propose a well-established and highly sensitive benchmark reaction: the Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone. This reaction utilizes an amino alcohol to form a chiral oxazaborolidine catalyst in situ, which then mediates the enantioselective reduction of a ketone by a borane source.[15]

Causality Behind Experimental Choice: The CBS reduction is an ideal testbed for several reasons:

  • High Sensitivity: The enantiomeric excess (ee) of the product alcohol is highly dependent on the steric and electronic properties of the amino alcohol ligand.

  • Broad Substrate Scope: The reaction is effective for a wide range of ketones, allowing for future expansion of the study.

  • Well-Understood Mechanism: The reaction proceeds through a well-defined six-membered ring transition state, allowing for rationalization of the stereochemical outcome.[15]

  • Facile Analysis: The enantiomeric excess of the resulting chiral alcohol can be accurately determined using standard analytical techniques like chiral HPLC or GC.

Experimental Workflow

The overall process, from catalyst formation to product analysis, is outlined below. This workflow ensures a logical progression and includes critical validation steps.

G cluster_0 Part 1: Catalyst Formation cluster_1 Part 2: Asymmetric Reduction cluster_2 Part 3: Workup & Analysis A 1. Dry Amino Alcohol (e.g., 5-Aminocyclooctanol HCl + Base) B 2. Add Borane Source (e.g., BH₃·THF) A->B C 3. Heat to Form Oxazaborolidine Catalyst B->C D 4. Cool Reaction Mixture C->D E 5. Add Prochiral Ketone (e.g., Acetophenone) D->E F 6. Add Stoichiometric Borane (e.g., BH₃·THF) E->F G 7. Quench Reaction (e.g., Methanol) F->G H 8. Aqueous Workup & Extraction G->H I 9. Purify via Chromatography H->I J 10. Determine Yield (%) I->J K 11. Determine Enantiomeric Excess (% ee) via Chiral HPLC I->K

Caption: Workflow for benchmarking amino alcohols in an asymmetric ketone reduction.

Proposed Catalytic Cycle

The catalytic cycle involves the coordination of the ketone and the borane source to the chiral oxazaborolidine catalyst, facilitating a stereoselective hydride transfer.

G CAT Chiral Oxazaborolidine Catalyst (from Amino Alcohol + BH₃) INT Coordinated Intermediate Ketone oxygen coordinates to Boron. Borane coordinates to Nitrogen. CAT->INT + Ketone KET Prochiral Ketone (R-CO-R') BOR Borane Source (BH₃·THF) TS {Six-Membered Transition State|Hydride transfer from Borane to Ketone Carbonyl.} INT->TS + Borane PROD_COMPLEX Product-Catalyst Complex TS->PROD_COMPLEX Hydride Transfer PROD_COMPLEX->CAT Product Release (Regenerates Catalyst) PROD Chiral Alcohol Product PROD_COMPLEX->PROD

Caption: Proposed mechanism for the oxazaborolidine-catalyzed reduction of a ketone.

Chapter 3: Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step has a clear purpose, and the final analytical stage provides definitive, quantitative data on performance.

Objective: To determine the yield and enantiomeric excess (% ee) for the reduction of acetophenone to 1-phenylethanol using a catalyst derived from 5-aminocyclooctanol hydrochloride and compare it with catalysts from standard amino alcohols.

Materials:

  • 5-Aminocyclooctanol hydrochloride

  • (S)-Prolinol, (S)-Valinol, (S)-Phenylglycinol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol Steps:

  • Catalyst Preparation (Example with 5-Aminocyclooctanol HCl): a. To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add 5-aminocyclooctanol hydrochloride (0.2 mmol). b. Add anhydrous THF (5 mL). c. Add a suitable non-nucleophilic base (e.g., triethylamine, 0.22 mmol) to neutralize the HCl salt and liberate the free amine. Stir for 10 minutes at room temperature. d. Add BH₃·THF solution (1.0 M, 0.2 mL, 0.2 mmol) dropwise. e. Gently heat the mixture to reflux for 30 minutes to ensure the formation of the oxazaborolidine catalyst. The solution should become clear.

  • Asymmetric Reduction: a. Cool the catalyst solution to 0 °C using an ice bath. b. Add acetophenone (1.0 mmol) dissolved in a small amount of anhydrous THF. c. To this mixture, add BH₃·THF solution (1.0 M, 1.2 mL, 1.2 mmol) dropwise over 20 minutes, ensuring the temperature remains below 5 °C. d. Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: a. Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. b. Warm the mixture to room temperature and stir for 30 minutes. c. Remove the solvent under reduced pressure. d. Add 1 M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL). e. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.

  • Data Analysis: a. Determine the mass of the purified product and calculate the percentage yield. b. Dissolve a small sample of the product in a suitable solvent (e.g., isopropanol/hexane mixture) and analyze by chiral HPLC to determine the enantiomeric excess (% ee).

Trustworthiness through Repetition: This entire protocol must be repeated under identical conditions for each of the standard amino alcohols ((S)-Prolinol, (S)-Valinol, (S)-Phenylglycinol) to generate a valid comparative dataset.

Chapter 4: Data Interpretation and Expected Outcomes

The success of each amino alcohol will be judged on two primary metrics: chemical yield and enantioselectivity. The results should be compiled into a clear, comparative table.

Table for Comparative Performance Data:

Amino Alcohol UsedYield (%)Enantiomeric Excess (% ee)Major Enantiomer
5-Aminocyclooctanol Experimental ResultExperimental Result(R) or (S)
(S)-Prolinol Experimental ResultExperimental Result(S)
(S)-Valinol Experimental ResultExperimental Result(S)
(S)-Phenylglycinol Experimental ResultExperimental Result(S)

Interpreting the Results:

  • High Yield & High ee%: This is the ideal outcome, indicating an efficient and highly selective catalyst. If 5-aminocyclooctanol achieves this, it would represent a significant finding, positioning it as a valuable new tool.

  • High Yield & Low ee%: This suggests that while the derived catalyst is active and stable, the chiral environment created by the 5-aminocyclooctanol ligand is ineffective at differentiating between the two enantiotopic faces of the ketone. This could be due to the conformational flexibility of the eight-membered ring, which may fail to create a well-defined, rigid chiral pocket around the active site.

  • Low Yield & High ee%: This outcome indicates that the ligand imparts excellent selectivity but the resulting catalyst is either slow, unstable, or prone to product inhibition.

  • Low Yield & Low ee%: This would suggest that 5-aminocyclooctanol is a poor ligand for this specific transformation under the tested conditions.

Conclusion

The development of novel chiral ligands and catalysts is an enduring endeavor in chemical synthesis. While standard amino alcohols like prolinol, valinol, and phenylglycinol form the bedrock of many asymmetric transformations, the exploration of new structural motifs is essential for innovation. 5-Aminocyclooctanol hydrochloride, with its unique cyclooctane framework, presents an intriguing, underexplored alternative.

This guide has provided the necessary context and a robust, detailed framework for benchmarking its performance against established standards. By employing the proposed protocol for the asymmetric reduction of acetophenone, researchers can generate clear, quantitative, and comparable data on its catalytic efficacy. The results of such a study will definitively position 5-aminocyclooctanol hydrochloride on the landscape of chiral amino alcohols, either as a promising new catalyst scaffold with unique properties or as a valuable lesson in the structure-activity relationships that govern stereochemical control.

References

  • Armas, G., et al. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Valinol. Available at: [Link]

  • PubChem. (n.d.). L-Prolinol. National Center for Biotechnology Information. Available at: [Link]

  • Tourwe, D., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available at: [Link]

  • Wang, J., et al. (2022). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. PMC. Available at: [Link]

  • PubChem. (n.d.). L-Valinol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Aminocyclooctan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Prolinol. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, P., & Kumar, A. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • ResearchGate. (2022). (PDF) One-pot Synthesis of (R)- and (S)-phenylglycinol From Bio-based L-phenylalanine by an Artificial Biocatalytic Cascade. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. Available at: [Link]

  • Tomasini, C., et al. (2007). Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. ACS Publications. Available at: [Link]

  • Kza̧dzek, M., & Hofman, T. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. ResearchGate. Available at: [Link]

  • Beilstein Journals. (2022). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Drug Discovery: (S)-2-Phenylglycinol as a Pharmaceutical Intermediate. Available at: [Link]

  • Google Patents. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.
  • ChemBK. (2024). 1-aMinocyclobutane-1-carboxylic acid hydrochloride. Available at: [Link]

  • Sudalai, A. (2013). Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. PubMed. Available at: [Link]

  • PubChem. (n.d.). 5-Aminocyclohexane-1,3-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2013). Structural studies and physicochemical properties of L-valine hydrochloride monohydrate. Available at: [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Available at: [Link]

  • Google Patents. (n.d.). CN112851563A - Synthesis process of N-amino-3-azabicyclo[3][3] octane hydrochloride. Available at:

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of D-Valinol in Modern Pharmaceutical Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Valinol (CAS 2026-48-4): A Key Pharmaceutical Intermediate. Available at: [Link]

Sources

Validation

Mechanistic Background: Vicinal vs. Transannular Hydrogen Bonding

FTIR Spectra Comparison Guide: Conformational Analysis of Cyclooctanol Amino Derivatives As a Senior Application Scientist, understanding the conformational nuances of medium-sized ring systems is critical for predicting...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectra Comparison Guide: Conformational Analysis of Cyclooctanol Amino Derivatives

As a Senior Application Scientist, understanding the conformational nuances of medium-sized ring systems is critical for predicting their reactivity, pharmacokinetics, and binding affinities. Cyclooctanol amino derivatives—such as cis- and trans-2-aminocyclooctanol, and 1,5-aminocyclooctanol—present a unique structural paradigm. Unlike rigid small rings or highly flexible acyclic chains, eight-membered rings predominantly adopt a boat-chair conformation [1]. This specific geometry forces certain transannular (cross-ring) and vicinal (adjacent) substituents into close spatial proximity, creating distinct intramolecular hydrogen-bonding networks.

This guide objectively compares the Fourier Transform Infrared (FTIR) spectral features of these derivatives, providing actionable, field-proven methodologies to isolate and quantify these interactions.

The utility of FTIR in analyzing amino alcohols lies in the extreme sensitivity of the O-H and N-H stretching frequencies ( ν ) to hydrogen bonding [2]. When an O-H group acts as a hydrogen bond donor to an amine nitrogen (O-H···N), the electron density in the O-H bond decreases, weakening the bond and shifting its vibrational frequency to a lower wavenumber (a "redshift" or Δν ).

In cyclooctanol amino derivatives, this shift is dictated by the ring's conformational constraints:

  • Vicinal Interactions (1,2-Isomers): In cis-2-aminocyclooctanol, the dihedral angle between the hydroxyl and amino groups allows for optimal orbital overlap, resulting in a strong intramolecular hydrogen bond. In contrast, the trans-2-aminocyclooctanol isomer—a well-known intermediate in the Wenker synthesis of aziridines [3]—experiences a less optimal dihedral angle in the boat-chair conformation, resulting in a weaker intramolecular interaction.

  • Transannular Interactions (1,5-Isomers): Medium-sized rings (C8-C11) are notorious for transannular interactions. In 1,5-aminocyclooctanol, the flexible ring folds, bringing the C1 hydroxyl and C5 amino groups into direct contact across the center of the ring. This creates a highly stable, cross-ring hydrogen bond that produces a massive redshift in the FTIR spectrum, often exceeding the shifts seen in vicinal isomers.

Quantitative Data Comparison

The table below summarizes the typical solution-phase FTIR spectral data for these derivatives. To ensure data integrity, these values represent highly dilute non-polar solutions where intermolecular bonding is eliminated.

CompoundInteraction TypeFree ν (O-H) (cm⁻¹)H-Bonded ν (O-H) (cm⁻¹) ν (N-H) stretches (cm⁻¹) Δν (O-H) Shift (cm⁻¹)
cis-2-Aminocyclooctanol Vicinal (Strong)~3610 (minor)~3350 – 3400~3310, 3380~210 – 260
trans-2-Aminocyclooctanol Vicinal (Weak)~3610 (moderate)~3420~3320, 3390~190
1,5-Aminocyclooctanol Transannular~3615 (minor)~3300 – 3350~3290, 3360~265 – 315

Note: The magnitude of the Δν (O-H) shift (calculated as νfree​−νbonded​ ) is directly proportional to the thermodynamic strength of the hydrogen bond.

Experimental Methodology: Self-Validating Protocol

To objectively evaluate these compounds, you must isolate the intramolecular effects from intermolecular dimerization. Solid-state FTIR (KBr pellets) or neat liquid ATR-FTIR will yield broad, convoluted bands dominated by bulk intermolecular networks. The following solution-phase protocol is designed as a self-validating system to guarantee accuracy.

Step 1: Sample Preparation (High-Dilution)

  • Dry the cyclooctanol amino derivative under vacuum ( <0.1 mbar) at 40°C for 12 hours to remove trace moisture.

  • Prepare a highly dilute solution ( ≤0.001 M) using anhydrous, spectroscopic-grade Carbon Tetrachloride (CCl₄).

    • Causality: CCl₄ is a non-polar, non-hydrogen-bonding solvent. At concentrations below 0.001 M, the statistical probability of two solute molecules interacting approaches zero. Therefore, any hydrogen-bonded O-H stretch observed must be strictly intramolecular.

Step 2: FTIR Acquisition

  • Utilize a liquid transmission cell with CaF₂ or NaCl windows and a long path length (e.g., 10 mm) to compensate for the low sample concentration.

  • Purge the FTIR spectrometer optical bench with dry N₂ for 30 minutes prior to scanning.

    • Causality: Water vapor exhibits sharp, intense rotational-vibrational bands in the 3400–4000 cm⁻¹ region, which will directly overlap with and obscure the free O-H stretching frequencies.

  • Acquire the spectrum at a high resolution of 1.0 to 2.0 cm⁻¹, averaging at least 128 scans to maximize the signal-to-noise ratio.

Step 3: Spectral Deconvolution and Validation

  • Focus on the 3200–3700 cm⁻¹ region. Perform a baseline correction.

  • Use spectral analysis software (e.g., Origin or Omnic) to fit the overlapping O-H and N-H bands using Lorentzian line shapes.

  • Validation Check: Run a concentration gradient (0.01 M, 0.005 M, 0.001 M). If the ratio of the H-bonded peak to the free peak changes, intermolecular bonding is still present. If the ratio remains constant across dilutions, you have successfully isolated the intramolecular conformation.

Workflow Visualization

Below is the logical workflow for executing the conformational analysis of aminocyclooctanols using FTIR.

FTIR_Workflow Start Synthesize/Isolate Aminocyclooctanol Prep Prepare Dilute Solution (≤ 0.001 M in CCl₄) Start->Prep FTIR Acquire FTIR Spectrum (3200-3600 cm⁻¹ region) Prep->FTIR Prevents Intermolecular H-bonding Analyze Analyze O-H / N-H Stretching Frequencies FTIR->Analyze Vicinal Shift: ~3350-3420 cm⁻¹ Vicinal H-Bonding (1,2-Isomers) Analyze->Vicinal Transannular Shift: ~3300-3350 cm⁻¹ Transannular H-Bonding (1,5-Isomers) Analyze->Transannular Free Sharp Peak: ~3600 cm⁻¹ No Intramolecular H-Bond (Steric Hindrance) Analyze->Free

Caption: Workflow for FTIR conformational analysis of aminocyclooctanols via dilution studies.

Conclusion & Application Insights

When developing therapeutics or complex ligands utilizing cyclooctane scaffolds, relying solely on 2D structural drawings is a critical error. The FTIR data clearly demonstrates that the 3D boat-chair conformation dictates the internal hydrogen-bonding network. The massive Δν shift observed in 1,5-aminocyclooctanol proves that transannular interactions can "lock" the ring into a specific folded conformer. By utilizing high-dilution FTIR protocols, researchers can empirically validate these conformations, ensuring that the designed molecules will present the correct pharmacophore geometry when interacting with biological targets.

References

  • Vibration, rotation spectra, and conformations of cyclooctanone Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Wenker synthesis Source: Wikipedia (Referencing J. Am. Chem. Soc. literature on trans-2-aminocyclooctanol) URL:[Link]

Safety & Regulatory Compliance

Safety

5-Aminocyclooctanol hydrochloride proper disposal procedures

Comprehensive Disposal and Operational Handling Protocol for 5-Aminocyclooctanol Hydrochloride As a Senior Application Scientist overseeing scale-up syntheses, I frequently encounter 5-Aminocyclooctanol hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Handling Protocol for 5-Aminocyclooctanol Hydrochloride

As a Senior Application Scientist overseeing scale-up syntheses, I frequently encounter 5-Aminocyclooctanol hydrochloride (CAS 2089310-62-1)[1] utilized as a critical building block in drug development and complex organic chemistry. While its stable cyclooctane ring and amine functionality make it highly valuable for steric conformation in medicinal chemistry, these same properties demand rigorous disposal logistics. Improper disposal not only violates federal safety regulations[2][3] but also poses severe environmental risks due to the compound's resistance to standard biological degradation.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this chemical, moving beyond basic safety data to explain the mechanistic causality behind each procedural choice.

Physicochemical Properties & Hazard Profile

Understanding the physical chemistry of a compound is the first step in designing its disposal protocol. 5-Aminocyclooctanol HCl is an organic amine salt; its behavior in solution dictates our containment strategy.

PropertyValue / CharacteristicCausality & Operational Implication
State Solid (Crystalline powder)Prone to aerosolization. Requires handling under HEPA-filtered local exhaust to prevent inhalation and mucous membrane irritation[2].
Solubility Highly soluble in waterAqueous waste streams will readily form during equipment washdowns. Spills must be managed with solid absorbents rather than flushed[3].
pH (Aqueous) Mildly acidic (pH ~4.0 - 5.5)The dissociation of the hydrochloride salt generates acidity. Solutions must be neutralized prior to final packaging to prevent container corrosion.
Degradation Biologically recalcitrantThe cyclooctane ring is not easily broken down by municipal wastewater microbes. Drain disposal is strictly prohibited.

Waste Stream Segregation Workflow

To ensure compliance and safety, waste must be triaged at the source. The following logical workflow dictates the handling of different 5-Aminocyclooctanol HCl waste states.

G Start 5-Aminocyclooctanol HCl Waste Stream Solid Solid Powder/Crystals Start->Solid Aqueous Aqueous Solutions Start->Aqueous Contam Contaminated PPE Start->Contam Pack Seal in Compatible HDPE Container Solid->Pack Segregate Neut Neutralize to pH 6-8 (No Drain Disposal) Aqueous->Neut Check pH Bag Double-bag in Chem Waste Bags Contam->Bag Collect Incin Licensed RCRA Incineration Facility Pack->Incin Manifest Neut->Incin Absorb & Manifest Bag->Incin Manifest

Decision matrix for 5-Aminocyclooctanol HCl waste segregation and disposal.

Experimental Protocols: Self-Validating Disposal Methodologies

Protocol A: Solid Waste Segregation & Packaging

Mechanistic Rationale: Solid amine hydrochlorides are hygroscopic and can degrade or cake over time, complicating downstream incineration if improperly stored.

  • Collection: Sweep up solid residues using a dedicated anti-static brush. Causality: Anti-static tools prevent the aerosolization of the fine hydrochloride powder, mitigating respiratory exposure risks[2].

  • Primary Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to acidic amine salts and prevents moisture ingress.

  • Validation Step: Weigh the sealed container and cross-reference it with the inventory log of the consumed reagent. A mass balance check validates that no residual powder was left unaccounted for in the primary workspace.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number, and hazard class (Irritant) in accordance with EPA RCRA guidelines[3].

Protocol B: Aqueous Solution Neutralization & Disposal

Mechanistic Rationale: Aqueous solutions of 5-Aminocyclooctanol HCl carry an acidic pH. Neutralization prevents adverse reactions in mixed-waste drums, but neutralization alone does not render the organic moiety safe for the sewer.

  • pH Assessment: Measure the initial pH of the waste solution using a calibrated electronic pH meter. Causality: Avoid using universal indicator paper, as organic amines can bleach or stain indicator dyes, leading to false readings.

  • Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring. Monitor until the pH stabilizes between 6.5 and 7.5.

  • Absorption: Pour the neutralized solution over an inert absorbent (e.g., diatomaceous earth or vermiculite) at a 1:3 liquid-to-solid volume ratio. Causality: Converting the liquid to a solid matrix prevents leakage during transport and complies with landfill/incinerator liquid-restriction mandates[3].

  • Validation Step: Squeeze a sample of the saturated absorbent. If any free liquid is expressed, add an additional 10% by weight of absorbent until the mixture passes the EPA Paint Filter Liquids Test (Method 9095B).

Protocol C: Spill Response & Decontamination
  • Isolation & PPE: Evacuate the immediate area. Don Nitrile gloves, splash goggles, and a particulate respirator[2].

  • Containment: Surround the spill perimeter with bentonite clay to prevent lateral migration.

  • Deactivation: For solid spills, lightly mist the powder with deionized water to suppress dust before scooping. For liquid spills, absorb completely with universal spill pads.

  • Validation Step (Decontamination): Wash the affected surface with a mild detergent solution. Swab the cleaned area with a wetted pH test strip. A neutral pH (7.0) confirms the complete removal of the acidic hydrochloride salt residue, creating a self-validating endpoint for the cleanup process.

Logistical & Operational Plan

  • Storage Compatibility: Store 5-Aminocyclooctanol HCl waste in a cool, dry environment away from strong oxidizing agents. Mixing amine salts with oxidizers can trigger exothermic degradation.

  • EPA Manifesting: While 5-Aminocyclooctanol HCl is not explicitly a "P" or "U" listed waste, it must be managed as a characteristic hazardous waste if the aqueous form exhibits corrosivity, or as a non-RCRA regulated chemical waste that still strictly requires thermal destruction[4].

  • Final Disposition: Contract exclusively with licensed RCRA-permitted incineration facilities. Incineration is the only method that guarantees complete thermal cleavage of the C-N and C-C bonds, preventing aquatic toxicity and environmental accumulation[3].

References

  • cis-5-aminocyclooctanol hydrochloride SDS - 10xchem.com. 1

  • Chemical Hazards and SDSs - OSHA (osha.gov). 2

  • Hazardous Waste and Disposal Considerations - American Chemical Society (acs.org).

  • Proper Handling of Hazardous Waste Guide - EPA (epa.gov). 3

  • Understanding EPA Hazardous Waste Classifications - ADCO Environmental Services. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Aminocyclooctanol hydrochloride
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5-Aminocyclooctanol hydrochloride
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